PF-07247685
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[4-[6-[(1-ethylcyclopropyl)methoxy]-3-pyridinyl]-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H20N2O3S/c1-2-21(9-10-21)13-26-18-8-7-14(11-22-18)17-12-27-19(23-17)15-5-3-4-6-16(15)20(24)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,25) |
InChI Key |
NMOXDKZFTLXESP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)COC2=NC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PF-07247685: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This leads to a sustained activation of BCKDH, promoting the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases, and the targeted action of this compound presents a promising therapeutic strategy. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental methodologies.
Introduction to Branched-Chain Amino Acid (BCAA) Metabolism
Leucine, isoleucine, and valine, collectively known as branched-chain amino acids (BCAAs), are essential amino acids that play crucial roles in protein synthesis and energy homeostasis. The catabolism of BCAAs is a critical metabolic pathway, primarily initiated in skeletal muscle. The rate-limiting step in this pathway is the irreversible oxidative decarboxylation of branched-chain ketoacids (BCKAs), which are formed from the initial transamination of BCAAs. This crucial step is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex.
The activity of the BCKDH complex is tightly regulated by a dedicated kinase, branched-chain ketoacid dehydrogenase kinase (BDK), and a phosphatase. BDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, the dephosphorylation of BCKDH by its phosphatase restores its activity. In pathological states such as insulin resistance and heart failure, elevated levels of BCAAs and BCKAs are observed, often associated with increased BDK activity and subsequent suppression of BCKDH-mediated catabolism.
This compound: A Potent Allosteric Inhibitor of BDK
This compound is a small molecule inhibitor that targets BDK.[1][2] Unlike ATP-competitive inhibitors, this compound acts through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket.[3] This allosteric inhibition effectively prevents BDK from phosphorylating and inactivating the BCKDH complex.
Molecular Interaction and Binding Mode
X-ray crystallography studies have revealed that this compound binds to a hydrophobic pocket in the allosteric site of BDK.[3] The central thiazole and benzoic acid moieties of this compound are key to its interaction, while its butyl cyclopropyl group extends into the hydrophobic pocket, forming extensive hydrophobic interactions.[3] This binding stabilizes an inactive conformation of BDK, preventing it from effectively phosphorylating the BCKDH complex.
Signaling Pathway of BCAA Catabolism and this compound Intervention
The catabolism of BCAAs is a multi-step enzymatic process. The following diagram illustrates the core signaling pathway and the point of intervention by this compound.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been characterized through various in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| In Vitro IC50 | 0.86 nM | Enzymatic assay against BDK | [1][2][4] |
| Surface Plasmon Resonance (SPR) Kd | 0.68 nM | Binding affinity to BDK | [1][2][4] |
| Cellular IC50 | 3.0 nM | BCKDH phosphorylation in human skeletal myocytes | [1] |
| EC50 | 2.2 nM | BDK Inhibition |
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
In Vitro BDK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BDK.
Methodology:
-
Recombinant human BDK enzyme is used.
-
A kinase activity assay is performed in a suitable buffer system containing ATP and a specific substrate for BDK (e.g., a peptide corresponding to the phosphorylation site on the BCKDH E1α subunit).
-
The assay is conducted in the presence of varying concentrations of this compound.
-
The phosphorylation of the substrate is measured, typically using a luminescence-based or fluorescence-based detection method.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of this compound for BDK.
Methodology:
-
Recombinant human BDK is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable running buffer are flowed over the sensor surface.
-
The binding of this compound to BDK is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka.
Cellular Assay for BCKDH Phosphorylation
Objective: To determine the cellular potency (IC50) of this compound in inhibiting BCKDH phosphorylation.
Methodology:
-
Human skeletal myocytes are cultured in appropriate media.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
Following treatment, cells are lysed to extract cellular proteins.
-
The levels of phosphorylated BCKDH (pBCKDH) and total BCKDH are quantified using a sensitive immunoassay, such as the AlphaLISA SureFire Ultra detection system.[1]
-
The ratio of pBCKDH to total BCKDH is calculated for each concentration of this compound.
-
The cellular IC50 is determined by plotting the percentage of inhibition of BCKDH phosphorylation against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo Efficacy Studies in a High-Fat Diet (HFD)-Fed Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance and reducing tissue BCAA/BCKA levels.
Methodology:
-
Mice are fed a high-fat diet (HFD) to induce a metabolic disease phenotype.
-
A cohort of HFD-fed mice is treated with this compound, typically administered twice daily via oral gavage at specified doses (e.g., 10 mg/kg and 100 mg/kg) for a defined period (e.g., 18 days). A vehicle-treated group serves as the control.
-
An oral glucose tolerance test (OGTT) is performed to assess improvements in glucose homeostasis. This involves administering an oral bolus of glucose after a fasting period and measuring blood glucose levels at various time points.
-
At the end of the study, tissues (e.g., liver, muscle) are collected to measure the levels of BCAAs and BCKAs using methods such as mass spectrometry.
-
The effects of this compound on BDK protein levels in tissues are also assessed, often by Western blotting.[3]
Differentiated Mechanism: Impact on BDK Protein Levels
Interestingly, this compound, a thiazole-based BDK inhibitor, has been shown to increase BDK protein levels in vivo.[3] This is in contrast to another class of BDK inhibitors (thiophenes), which tend to reduce BDK protein levels.[3] The proposed mechanism for this difference lies in how these inhibitors affect the interaction between BDK and the BCKDH complex. Thiazoles like this compound appear to increase the proximity of BDK to the BCKDH-E2 subunit, which may stabilize the BDK protein, while thiophenes reduce this proximity, potentially promoting BDK degradation.[5]
Conclusion
This compound is a highly potent and specific allosteric inhibitor of BDK. Its mechanism of action, centered on the sustained activation of the BCKDH complex and the enhancement of BCAA catabolism, has been robustly characterized through a variety of in vitro, cellular, and in vivo studies. The detailed understanding of its molecular interactions and its distinct effects on BDK protein stability provide a strong foundation for its continued investigation as a potential therapeutic agent for cardiometabolic diseases associated with dysfunctional BCAA metabolism.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Branched-Chain Ketoacid Dehydrogenase Kinase: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Structural Features, Regulatory Mechanisms, and Therapeutic Targeting of a Key Metabolic Kinase
Introduction
Branched-chain ketoacid dehydrogenase kinase (BCKDK) is a mitochondrial serine/threonine kinase that plays a pivotal role in the regulation of branched-chain amino acid (BCAA) catabolism. By phosphorylating and inactivating the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKD) complex, BCKDK acts as a crucial gatekeeper for the breakdown of leucine, isoleucine, and valine.[1][2] Dysregulation of BCKDK activity has been implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes, heart failure, and certain types of cancer, making it an attractive target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the structural biology of BCKDK, including its core domains, regulatory mechanisms, and the experimental methodologies employed to elucidate its function.
Core Structure and Physicochemical Properties
BCKDK is a homodimeric enzyme with each monomer comprising a characteristic nucleotide-binding domain and a four-helix bundle domain.[1] This structural arrangement shares similarities with protein histidine kinases involved in two-component signal transduction systems.[1] The dimerization of BCKDK is essential for its kinase activity and overall protein stability.[1]
Table 1: Physicochemical and Genetic Properties of Human BCKDK
| Property | Value | Reference |
| Gene Symbol | BCKDK | [6] |
| Full Gene Name | Branched Chain Keto Acid Dehydrogenase Kinase | [6] |
| Aliases | BDK, BCKDKD | [1][6] |
| Chromosomal Location | 16p11.2 | [1][7] |
| Number of Amino Acids | 412 | [6] |
| Molecular Weight | ~43 kDa (monomer), 46,360 Da | [1][6] |
| Subcellular Localization | Mitochondrial Matrix | [1][8] |
| Quaternary Structure | Homodimer | [1] |
Regulatory Mechanisms
The activity of BCKDK is tightly controlled through a multi-layered regulatory network that includes allosteric inhibition and post-translational modifications. This intricate regulation ensures that BCAA catabolism is finely tuned to the metabolic needs of the cell.
Allosteric Regulation
A key mechanism of BCKDK regulation is allosteric inhibition by branched-chain α-ketoacids (BCKAs), the products of BCAA transamination.[9] In particular, α-ketoisocaproate (KIC), derived from leucine, binds to a distinct allosteric site on BCKDK, leading to a conformational change that inhibits its kinase activity.[9] This feedback mechanism ensures that when BCAA levels are high, the BCKD complex is active, promoting their degradation.
Phosphorylation and Dephosphorylation
BCKDK phosphorylates the E1α subunit of the BCKD complex at Ser292, leading to its inactivation.[9] This phosphorylation is reversible, and the dephosphorylation and subsequent activation of the BCKD complex are catalyzed by a mitochondrial phosphatase, protein phosphatase 2Cm (PP2Cm), also known as PPM1K.[3] This phosphorylation/dephosphorylation cycle is the primary mechanism for the short-term regulation of BCAA catabolism.[2]
Signaling Pathways
BCKDK is a central node in the BCAA metabolic pathway and has been shown to engage in crosstalk with other critical signaling cascades, notably the MAPK/ERK pathway.
BCAA Catabolic Pathway
The canonical pathway involving BCKDK is the regulation of BCAA breakdown. High levels of BCAAs lead to an increase in BCKAs, which allosterically inhibit BCKDK. This relieves the inhibition on the BCKD complex, allowing for the oxidative decarboxylation of BCKAs and their entry into the citric acid cycle for energy production.
Caption: Regulation of the BCAA Catabolic Pathway by BCKDK.
Crosstalk with the MAPK/ERK Pathway
Recent studies have revealed a non-canonical role for BCKDK in promoting tumorigenesis in colorectal cancer by directly interacting with and phosphorylating MEK1 at Ser221, a key component of the MAPK/ERK signaling pathway.[4] This finding suggests a direct link between BCAA metabolism and cancer cell proliferation, independent of BCKDK's canonical role in regulating the BCKD complex.[4]
Caption: Crosstalk between BCKDK and the MAPK/ERK Signaling Pathway.
Therapeutic Targeting and Drug Development
The central role of BCKDK in metabolic regulation has made it a prime target for the development of novel therapeutics. A variety of small molecule inhibitors have been identified through high-throughput and virtual screening efforts.
Table 2: Binding Affinities of Selected BCKDK Inhibitors
| Compound | Type | IC50 (µM) | Kd (µM) | Reference |
| BT2 | Allosteric Inhibitor | 3.19 | - | [10] |
| Fragment 1 | - | 205 (at 15 µM ATP) | - | [11] |
| Valsartan | - | - | - | [11] |
| Compound 1 | - | - | - | [11] |
| PPHN | Allosteric Inhibitor | - | 3.9 | [3][12] |
| POAB | Allosteric Inhibitor | - | 1.86 | [3][12] |
| PCAB | Allosteric Inhibitor | - | 12.99 | [3] |
Experimental Protocols
The structural and functional characterization of BCKDK has been made possible through a combination of biophysical and computational techniques.
X-ray Crystallography Workflow
X-ray crystallography has been instrumental in determining the three-dimensional structure of BCKDK, providing insights into its domain architecture and inhibitor binding modes.
Caption: General Workflow for X-ray Crystallography of BCKDK.
Detailed Methodology for X-ray Crystallography:
-
Protein Expression and Purification: The gene encoding human BCKDK is cloned into an expression vector and transformed into a suitable expression host, such as E. coli. The protein is then overexpressed and purified to homogeneity using a series of chromatographic techniques, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a monodisperse sample.[13]
-
Crystallization: Purified BCKDK, either alone or in complex with a ligand, is subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.[13] A wide range of precipitants, buffers, and additives are screened to identify conditions that yield well-ordered crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]
-
Structure Determination and Refinement: The diffraction data are processed to determine the crystal's space group and unit cell dimensions. The structure is then solved using molecular replacement, using a known structure of a homologous protein as a search model.[9] The initial model is then refined against the experimental data, and the final structure is validated for its geometric and stereochemical quality.[9][14]
Virtual Screening Workflow for Inhibitor Discovery
Virtual screening is a powerful computational technique used to identify potential inhibitors of BCKDK from large compound libraries.
Caption: Workflow for Virtual Screening of BCKDK Inhibitors.
Detailed Methodology for Virtual Screening:
-
Target Preparation: A high-resolution crystal structure of BCKDK (e.g., PDB ID: 3TZ0) is obtained from the Protein Data Bank.[3] The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site for docking is defined based on the location of known allosteric inhibitors or the ATP binding pocket.[3]
-
Ligand Library Preparation: A large database of chemical compounds is prepared for docking. This involves generating 3D conformers for each molecule and assigning appropriate protonation states and charges.
-
Molecular Docking: The prepared ligand library is docked into the defined binding site of BCKDK using software such as AutoDock Vina.[15] The docking algorithm samples different orientations and conformations of each ligand within the binding site and calculates a binding score.
-
Hit Selection and Experimental Validation: The docked compounds are ranked based on their binding scores. The top-ranking compounds are visually inspected for favorable interactions with the protein.[15] Promising candidates are then purchased or synthesized and subjected to experimental validation using in vitro binding assays (e.g., surface plasmon resonance) and enzyme activity assays to confirm their inhibitory potential.[3]
Conclusion
The structural and functional characterization of BCKDK has provided a deep understanding of its role in metabolic regulation and has paved the way for the development of targeted therapies. The combination of X-ray crystallography, cryo-electron microscopy, and computational methods continues to be a powerful approach for elucidating the intricate details of BCKDK's mechanism of action and for discovering novel inhibitors with therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to further explore the biology of this critical metabolic kinase.
References
- 1. BCKDK - Wikipedia [en.wikipedia.org]
- 2. Reactome | BCKDK phosphorylates BCKDH [reactome.org]
- 3. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCKDK of BCAA Catabolism Cross-talking With the MAPK Pathway Promotes Tumorigenesis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. Protein structure - BCKDK - The Human Protein Atlas [proteinatlas.org]
- 8. uniprot.org [uniprot.org]
- 9. A Gain-of-Function Mutation on BCKDK Gene and Its Possible Pathogenic Role in Branched-Chain Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification, crystallization and preliminary X-ray crystallographic analysis of branched-chain aminotransferase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Development of PF-07247685: A BDK Inhibitor for Cardiometabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism has been implicated in the pathophysiology of several cardiometabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a thiazole-based BDK inhibitor. This document details the quantitative data associated with its potency and binding, outlines the experimental protocols employed in its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction: Targeting BCAA Catabolism
Impaired catabolism of branched-chain amino acids (leucine, isoleucine, and valine) leads to their accumulation and has been strongly associated with insulin resistance and other cardiometabolic disorders. The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK-mediated phosphorylation. Inhibition of BDK, therefore, presents a promising therapeutic strategy to enhance BCAA catabolism and ameliorate the pathological consequences of their accumulation.
Discovery of this compound: A Thiazole-Based BDK Inhibitor
Structure-activity relationship (SAR) studies on a series of BDK inhibitors led to the identification of a potent thiazole series. This work culminated in the discovery of this compound, which demonstrated a significant improvement in cellular potency compared to earlier inhibitors like BT2.[1]
Potency and Binding Affinity
This compound is a highly potent BDK inhibitor with activity in the nanomolar range. The following table summarizes its key quantitative metrics.
| Parameter | Value | Method |
| In Vitro IC50 | 0.86 nM | Biochemical Assay |
| SPR Kd | 0.68 nM | Surface Plasmon Resonance |
| Cellular IC50 | 3.0 nM | AlphaLISA SureFire Ultra (Human Skeletal Myocytes) |
| EC50 | 2.2 nM | Cellular Assay |
Mechanism of Action: Allosteric Inhibition and BDK Stabilization
This compound functions as an allosteric inhibitor of BDK. X-ray crystallography has revealed that it binds to a hydrophobic pocket in the allosteric site of BDK. The central thiazole and benzoic acid moieties of this compound make key interactions within this pocket, while its butyl cyclopropyl group extends into the hydrophobic region, contributing to its high potency.[1]
An important and distinct characteristic of this compound and other thiazole-based inhibitors is their effect on BDK protein levels. Unlike some other classes of BDK inhibitors that promote BDK degradation, this compound stabilizes the BDK protein.[1] It achieves this by increasing the proximity of BDK to the BCKDH-E2 subunit, which is thought to protect BDK from its natural degradation pathway.[1] This stabilization leads to an accumulation of the BDK protein upon chronic administration.[1]
Preclinical Development and In Vivo Studies
This compound has been evaluated in preclinical models to assess its in vivo efficacy.
Animal Models
Studies were conducted in high-fat diet (HFD)-fed mice, a common model for studying metabolic diseases.[1]
In Vivo Effects
In HFD-fed mice, acute administration of this compound was shown to lower tissue levels of BCAAs and branched-chain ketoacids (BCKAs).[3] It also demonstrated an improvement in glucose tolerance.[2] However, chronic administration of thiazole-based inhibitors like this compound did not lead to sustained metabolic improvements, a phenomenon attributed to the rebound in BCKA levels due to the accumulation of BDK protein.[1]
The following table summarizes the in vivo experimental findings.
| Animal Model | Treatment Regimen | Key Findings |
| High-Fat Diet (HFD)-fed mice | 10 mg/kg and 100 mg/kg, twice daily for 18 days | - Improved glucose tolerance- Lowered tissue BCAA/BCKA levels acutely- Increased BDK protein levels with chronic administration |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
BDK Inhibition Assay (Biochemical)
A representative protocol for assessing the in vitro inhibitory activity of this compound against BDK.
-
Reagents: Recombinant human BDK, BCKDH complex, ATP, kinase buffer.
-
Procedure: a. Incubate varying concentrations of this compound with recombinant BDK in a kinase buffer. b. Initiate the kinase reaction by adding the BCKDH complex and ATP. c. After a defined incubation period, terminate the reaction. d. Quantify the phosphorylation of the BCKDH complex using a suitable detection method (e.g., anti-phospho-BCKDH antibody in an ELISA or Western blot format).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular BDK Activity Assay (AlphaLISA SureFire Ultra)
This protocol describes the measurement of BCKDH phosphorylation in a cellular context.
-
Cell Culture: Culture human skeletal myocytes in appropriate media and conditions.
-
Treatment: Treat cells with a dose-response of this compound for a specified duration.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Assay Procedure: a. Transfer the cell lysate to an assay plate. b. Add the AlphaLISA Acceptor beads and biotinylated antibody, followed by incubation. c. Add the Streptavidin-Donor beads and incubate in the dark. d. Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Calculate the cellular IC50 by analyzing the dose-response curve of BCKDH phosphorylation inhibition.
Immunoblotting for pBCKDH and BDK
A standard Western blot protocol to assess the levels of phosphorylated BCKDH and total BDK protein.
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pBCKDH and total BDK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
In Vivo Glucose Tolerance Test (GTT) in Mice
This protocol outlines the procedure for assessing glucose tolerance in HFD-fed mice treated with this compound.
-
Animal Preparation: Acclimatize HFD-fed mice and fast them overnight.
-
Drug Administration: Administer this compound or vehicle control at the specified dose and route.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Glucose Challenge: Administer a bolus of glucose via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound is a potent, allosteric inhibitor of BDK that was discovered through SAR studies of a thiazole-based chemical series. It effectively inhibits BDK activity and lowers BCAA and BCKA levels in preclinical models. A key characteristic of this compound is its ability to stabilize the BDK protein, leading to its accumulation with chronic dosing. This unique pharmacological profile provides valuable insights into the complex regulation of BCAA metabolism and informs the future design of BDK inhibitors for the treatment of cardiometabolic diseases. Further research is warranted to explore the therapeutic potential and long-term effects of BDK inhibition.
References
Unveiling the Chemical Landscape of PF-07247685: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. This technical guide provides a comprehensive overview of the known chemical properties of this compound, its mechanism of action within the BDK signaling pathway, and representative experimental protocols for the characterization of such small molecule inhibitors. The information is intended to support further research and development efforts in the field of metabolic disorders.
Chemical and Physicochemical Properties
This compound is a small molecule inhibitor with a defined chemical structure. A summary of its known chemical and physicochemical properties is presented in Table 1. While specific experimental data for solubility, pKa, and logP are not publicly available, this section outlines the general significance of these parameters for a drug candidate.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₃S | [1] |
| Molecular Weight | 380.46 g/mol | [1] |
| Mechanism of Action | Allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) | [2][3] |
| In Vitro IC₅₀ | 0.86 nM | [2] |
| SPR K_d_ | 0.68 nM | [2] |
| Solubility | Data not publicly available. Generally, aqueous solubility is a critical determinant of oral bioavailability. | |
| pKa | Data not publicly available. The ionization state at physiological pH influences absorption, distribution, and target engagement. | |
| logP | Data not publicly available. This value indicates the lipophilicity of the compound, affecting its ability to cross cell membranes. |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the branched-chain ketoacid dehydrogenase kinase (BDK). BDK is a mitochondrial enzyme that plays a crucial role in the regulation of BCAA metabolism. It functions by phosphorylating and thereby inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDH), the rate-limiting enzyme in the catabolism of BCAAs (leucine, isoleucine, and valine).[4][5]
By allosterically inhibiting BDK, this compound prevents the inactivation of the BCKDH complex.[2][3] This leads to a sustained activation of BCKDH, promoting the breakdown of BCAAs and their corresponding α-ketoacids (BCKAs).[5] Elevated levels of BCAAs and BCKAs have been implicated in various metabolic diseases, including insulin resistance and heart failure.[6] Therefore, the inhibition of BDK by compounds like this compound presents a promising therapeutic strategy for these conditions.
Below is a diagram illustrating the signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available. However, this section provides representative methodologies for key experiments typically performed for small molecule inhibitors.
Determination of Physicochemical Properties (Representative Protocols)
3.1.1 Aqueous Solubility (Shake-Flask Method)
-
An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The experiment is performed in triplicate to ensure reproducibility.
3.1.2 Determination of pKa (Potentiometric Titration)
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the titration curve.
3.1.3 Determination of logP (Shake-Flask Method)
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or buffer).
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is quantified using an appropriate analytical technique (e.g., HPLC-UV).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Inhibition Assay (Representative Protocol)
The inhibitory activity of this compound on BDK can be assessed using an in vitro kinase assay.
-
Reagents and Materials: Recombinant human BDK, recombinant human BCKDH complex (substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A serial dilution of this compound is prepared. b. The BDK enzyme is incubated with the various concentrations of the inhibitor in the assay buffer. c. The kinase reaction is initiated by the addition of the BCKDH substrate and ATP. d. The reaction is allowed to proceed for a defined time at a controlled temperature. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Below is a diagram representing a general experimental workflow for inhibitor characterization.
Conclusion
This compound is a potent and specific allosteric inhibitor of BDK, representing a valuable tool for studying the role of BCAA metabolism in health and disease. While detailed physicochemical and experimental data remain proprietary, this guide provides a foundational understanding of its chemical properties and mechanism of action. The representative protocols and workflows outlined herein offer a framework for the characterization of similar small molecule inhibitors, aiding in the advancement of drug discovery and development in related therapeutic areas.
References
- 1. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCKDK - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. frontiersin.org [frontiersin.org]
PF-07247685: A Technical Guide to a Novel Allosteric BCKDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07247685 is a potent and selective allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). As a key regulator of branched-chain amino acid (BCAA) catabolism, BCKDK has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its CAS number, key quantitative data, and a detailed understanding of its mechanism of action within the broader context of BCAA metabolism. While a specific, publicly available synthesis protocol for this compound remains proprietary, this document outlines general synthetic strategies for similar BCKDK inhibitors based on available literature.
This compound: Key Data
A summary of the essential quantitative data for this compound is presented in Table 1. This information is critical for researchers planning in vitro and in vivo studies.
| Parameter | Value | Reference |
| CAS Number | 2419541-26-9 | (Vendor Information) |
| Molecular Formula | C₂₁H₂₀N₂O₃S | [1] |
| Molecular Weight | 380.46 g/mol | [1] |
| In Vitro IC₅₀ | 0.86 nM | [2] |
| SPR K | 0.68 nM | [2] |
Table 1: Quantitative Data for this compound
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of BCKDK. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the kinase's activity. The primary function of BCKDK is to phosphorylate and thereby inactivate the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in the catabolism of BCAAs (leucine, isoleucine, and valine).
By inhibiting BCKDK, this compound prevents the inactivation of the BCKDH complex. This leads to a sustained state of BCKDH activity, promoting the breakdown of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs). The accumulation of BCAAs and BCKAs has been implicated in the pathophysiology of various metabolic diseases, including insulin resistance and heart failure.
The signaling pathway of BCKDK is intricate and involves several key molecular players. The following diagram illustrates the central role of BCKDK in regulating BCAA metabolism.
Caption: Allosteric inhibition of BCKDK by this compound prevents BCKDH inactivation.
Recent research has also highlighted the crosstalk between BCKDK and other critical signaling pathways, such as the MEK/ERK and Akt/mTOR pathways, particularly in the context of cancer cell proliferation and survival. The diagram below illustrates a potential experimental workflow to investigate the impact of this compound on these interconnected pathways.
References
Allosteric Inhibition of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) by PF-07247685: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the allosteric inhibitor PF-07247685 and its interaction with the branched-chain ketoacid dehydrogenase kinase (BDK). This compound is a potent and selective inhibitor of BDK, a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, making BDK an attractive therapeutic target. This document details the mechanism of action of this compound, presents its inhibitory potency through compiled quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis, signaling pathways, and metabolism. The catabolism of BCAAs is primarily regulated by the branched-chain ketoacid dehydrogenase (BCKD) complex, a mitochondrial multi-enzyme complex. The activity of the BCKD complex is, in turn, controlled by the branched-chain ketoacid dehydrogenase kinase (BDK), which phosphorylates and inactivates the E1α subunit of the BCKD complex.[1][2][3]
Elevated levels of BCAAs and their metabolites, branched-chain ketoacids (BCKAs), are associated with insulin resistance and other metabolic disorders. Inhibition of BDK is a promising therapeutic strategy to enhance BCAA catabolism and ameliorate these conditions. This compound is a novel, potent, and allosteric inhibitor of BDK.[4] This guide provides an in-depth technical resource on the characterization of this compound.
Mechanism of Action
This compound acts as an allosteric inhibitor of BDK. Unlike orthosteric inhibitors that compete with the natural substrate (ATP), allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity. In the case of this compound, it stabilizes the interaction between BDK and the E2 core subunit of the BCKD complex.[5] This stabilization prevents the phosphorylation of the E1α subunit of the BCKD complex, thereby maintaining the complex in its active, dephosphorylated state and promoting BCAA catabolism.
Quantitative Data
The potency and binding affinity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 0.86 nM | In vitro BDK inhibition assay | [4] |
| Kd | 0.68 nM | Surface Plasmon Resonance (SPR) | [4] |
| EC50 | 2.2 nM | BCKDC Kinase Assay | [5] |
Table 2: Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Assay | Reference |
| Cellular IC50 | 3.0 nM | Human skeletal myocytes | AlphaLISA SureFire Ultra (pBCKDH) | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric inhibition of BDK by this compound.
In Vitro BDK Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of BDK enzymatic activity in a purified system.
Materials:
-
Recombinant human BDK
-
Recombinant human BCKD complex (or purified E1α subunit as substrate)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add BDK and the BCKD complex (or E1α subunit).
-
Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the BCKD complex (or E1α subunit) using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and BDK.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BDK
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize recombinant BDK onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized BDK surface and a reference surface (without BDK).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify the direct binding of this compound to BDK in a cellular environment.
Materials:
-
Human skeletal myocytes or other relevant cell line
-
This compound
-
Cell lysis buffer
-
Antibodies against BDK
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with either this compound or vehicle (DMSO).
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble BDK in each sample by Western blotting.
-
The binding of this compound is expected to stabilize BDK, resulting in a higher melting temperature compared to the vehicle-treated control.
AlphaLISA SureFire Ultra Assay for Cellular BDK Activity
This high-throughput immunoassay is used to measure the phosphorylation of the BCKD complex in a cellular context.[4][6][7][8]
Materials:
-
Human skeletal myocytes
-
This compound
-
AlphaLISA SureFire Ultra p-BCKDH (Ser293) assay kit (hypothetical kit components)
-
Lysis buffer
-
Acceptor beads coated with an antibody recognizing total BCKDHA
-
Donor beads coated with streptavidin and a biotinylated antibody recognizing phospho-BCKDH (Ser293)
-
-
384-well assay plates
Procedure:
-
Seed human skeletal myocytes in a 96-well culture plate and grow to confluence.
-
Treat the cells with a serial dilution of this compound for a specified time.
-
Lyse the cells directly in the wells.
-
Transfer a small volume of the cell lysate to a 384-well assay plate.
-
Add the AlphaLISA Acceptor bead mix and incubate.
-
Add the AlphaLISA Donor bead mix and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
The signal generated is proportional to the level of BCKDHA phosphorylation. Calculate the cellular IC50 value by plotting the signal against the inhibitor concentration.
In Vivo Efficacy Study in High-Fat Diet (HFD)-Fed Mice
This study evaluates the effect of this compound on metabolic parameters in a diet-induced obesity mouse model.[4][5][9][10][11]
Animals:
-
Male C57BL/6J mice
Diet:
-
High-fat diet (e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
Procedure:
-
Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is fed a standard diet.
-
Randomly assign the HFD-fed mice to treatment groups: vehicle control and this compound at various doses.
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight and food intake regularly.
-
Perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis.
-
At the end of the study, collect blood and tissues (e.g., liver, skeletal muscle, adipose tissue) for analysis.
-
Measure plasma levels of BCAAs and BCKAs.
-
Analyze tissue samples for BDK protein levels and phosphorylation status of the BCKD complex.
Visualizations
The following diagrams illustrate the BDK signaling pathway and the workflows of key experimental procedures.
Caption: BDK signaling pathway in BCAA catabolism.
Caption: AlphaLISA SureFire Ultra experimental workflow.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Conclusion
This compound is a potent and selective allosteric inhibitor of BDK that effectively increases the activity of the BCKD complex, leading to enhanced BCAA catabolism. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic diseases and drug discovery. The detailed methodologies and visualizations are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of BDK inhibition.
References
- 1. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AlphaLISA Surefire Ultra Human and Mouse Total BTK Detection Kit [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. mmpc.org [mmpc.org]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of PF-07247685: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and IC50 of PF-07247685, a potent and allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Data Presentation
The in vitro potency of this compound has been characterized through various assays, quantifying its inhibitory activity and binding affinity to its target, BDK. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value (nM) | Assay Type |
| IC50 | 0.86 | Enzymatic Assay |
| Cellular IC50 | 3.0 | Cellular Phosphorylation Assay |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Value (nM) | Assay Type |
| SPR Kd | 0.68 | Surface Plasmon Resonance |
Signaling Pathway
This compound targets Branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator in the catabolism of branched-chain amino acids (BCAAs). BDK phosphorylates and thereby inactivates the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This inhibition of the BCKD complex leads to an accumulation of BCAAs. By inhibiting BDK, this compound prevents the inactivation of the BCKD complex, promoting the breakdown of BCAAs.
Caption: BDK Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the in vitro potency and binding affinity of this compound.
In Vitro BDK Enzymatic Assay for IC50 Determination
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against BDK in an enzymatic assay.
Caption: Workflow for IC50 Determination of a BDK Inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare solutions of recombinant human BDK enzyme, the BCKD complex (as the substrate), and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the BDK enzyme and the BCKD complex to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The level of BCKD phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based formats using a phosphorylation-specific antibody or luminescence-based assays.
-
-
Data Analysis:
-
The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.
-
The percentage of inhibition for each concentration of this compound is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular BDK Inhibition Assay (AlphaLISA SureFire Ultra)
The cellular IC50 was determined using an AlphaLISA SureFire Ultra detection system to monitor the phosphorylation of the BCKD complex in a cellular context.
Caption: Workflow for Cellular BDK Inhibition Assay using AlphaLISA.
Methodology:
-
Cell Culture and Treatment:
-
Human skeletal myocytes are seeded in a 96-well cell culture plate and grown to a suitable confluency.
-
The cells are then treated with a serial dilution of this compound or vehicle control for a defined period.
-
-
Cell Lysis:
-
After treatment, the culture medium is removed, and cells are lysed using the AlphaLISA SureFire Ultra Lysis Buffer to release the intracellular proteins, including BDK and the BCKD complex.
-
-
AlphaLISA Assay:
-
A small volume of the cell lysate is transferred to a 384-well ProxiPlate.
-
A mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for the phosphorylated form of a BCKD subunit and biotinylated antibody that recognizes the total BCKD subunit is added.
-
After a brief incubation, Streptavidin-coated Donor beads are added.
-
In the presence of phosphorylated BCKD, the Donor and Acceptor beads are brought into close proximity.
-
-
Detection and Analysis:
-
The plate is read on an Alpha-enabled plate reader. Upon laser excitation, the Donor beads generate singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
-
The intensity of the light emission is proportional to the amount of phosphorylated BCKD.
-
The cellular IC50 is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd)
SPR is utilized to measure the binding kinetics and affinity (Kd) of this compound to the BDK protein.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BDK Inhibitors (with reference to PF-07247685)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] BDK is a key negative regulator of the branched-chain ketoacid dehydrogenase complex (BCKDC), which catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). Inhibition of BDK is a promising therapeutic strategy for conditions associated with elevated BCAA levels, such as certain cardiometabolic diseases and heart failure.[2][3][4][5]
These application notes provide a framework for conducting in vivo studies with BDK inhibitors, using available information for compounds in this class as a guide, due to the limited publicly available data specifically for this compound.
Mechanism of Action
BDK phosphorylates the E1α subunit of the BCKDC, leading to its inactivation. This inhibition of BCKDC results in the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs). Small molecule inhibitors of BDK, such as this compound, bind to the kinase, preventing the phosphorylation and subsequent inactivation of BCKDC. This promotes the catabolism of BCAAs and a reduction in their circulating levels.[5]
Signaling Pathway of BDK Inhibition
Caption: BDK signaling pathway and the effect of BDK inhibitors.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not publicly available, the following table summarizes key parameters for BDK inhibitors based on available literature. This information can serve as a starting point for dose-ranging studies.
| Compound Class | Example Compound | Animal Model | Route of Administration | Dosing Regimen | Key Findings | Reference |
| BDK Inhibitor | PF-07328948 | Rodents | Not Specified | Chronic dosing | Lowered plasma BCAAs and BCKAs; improved metabolic and heart failure endpoints. | [2][3] |
| BDK Inhibitor | (S)-α-chlorophenylpropionate | Not Specified | Not Specified | Not Specified | Allosteric inhibitor of BDK. | [6] |
| BDK Inhibitor | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Not Specified | Not Specified | Not Specified | Novel allosteric BDK inhibitor. | [6] |
Experimental Protocols
The following is a representative protocol for a pharmacokinetic and pharmacodynamic study of a BDK inhibitor in a rodent model. This should be adapted based on the specific research question and the physicochemical properties of the test compound.
Objective:
To determine the pharmacokinetic profile and pharmacodynamic effect (reduction in plasma BCAAs) of a BDK inhibitor following oral administration in mice.
Materials:
-
BDK inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for measuring compound concentration in plasma (e.g., LC-MS/MS)
-
Analytical equipment for measuring BCAA concentrations in plasma (e.g., amino acid analyzer or LC-MS/MS)
Experimental Workflow
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Branched-chain Ketoacid Dehydrogenase Kinase (BDK) Activity with PF-07247685
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid (BCAA) catabolism is a critical metabolic pathway, and its dysregulation has been implicated in various cardiometabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease.[1] The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by phosphorylation, a reaction catalyzed by the branched-chain ketoacid dehydrogenase kinase (BDK).[2][3][4]
PF-07247685 is a potent, allosteric inhibitor of BDK.[2][5] It functions by stabilizing the interaction between BDK and the E2 subunit of the BCKDH core, which prevents the phosphorylation of the E1 subunit, thereby maintaining the activity of the BCKDH complex.[1] This application note provides detailed protocols for assessing the activity and inhibition of BDK using this compound in both biochemical and cell-based assays.
BDK Signaling Pathway
The BDK signaling pathway is central to the regulation of BCAA metabolism. Under conditions of high BCAA levels, BDK is activated and phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. This reduces the breakdown of BCAAs and their corresponding branched-chain ketoacids (BCKAs). This compound inhibits BDK, leading to a decrease in BCKDH phosphorylation and an increase in BCAA catabolism.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against BDK.
| Parameter | Value | Reference |
| In Vitro IC50 | 0.86 nM | [5] |
| SPR Kd | 0.68 nM | [5] |
| EC50 | 2.2 nM | [1] |
Experimental Protocols
Biochemical Assay: In Vitro BDK Kinase Activity
This protocol describes a method to measure the direct inhibitory effect of this compound on BDK enzymatic activity in a purified system. The assay measures the incorporation of phosphate into a substrate peptide by BDK.
Materials:
-
Recombinant human BDK enzyme
-
BCKDH E1α subunit peptide substrate
-
This compound
-
ATP (γ-³²P-ATP or fluorescently labeled ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the BDK enzyme and the BCKDH E1α substrate peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing the labeled ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated ATP.
-
Measure the radioactivity or fluorescence of the captured substrate using a suitable plate reader.
-
Calculate the percentage of BDK activity inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-BCKDH
This protocol assesses the ability of this compound to inhibit BDK activity within a cellular context by measuring the phosphorylation status of its direct substrate, BCKDH. A reduction in the phosphorylated form of BCKDH (pBCKDH) indicates BDK inhibition.[1]
Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-pBCKDH (E1α), anti-total BCKDH (E1α), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01-0.3 µM) or DMSO (vehicle control) for 24-48 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pBCKDH antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total BCKDH and anti-GAPDH antibodies to ensure equal loading.
-
Quantify the band intensities and normalize the pBCKDH signal to the total BCKDH signal.
Conclusion
The protocols outlined in this application note provide robust methods for assessing the inhibitory activity of this compound against BDK. The biochemical assay allows for the direct measurement of enzyme inhibition and determination of IC50 values, while the cell-based Western blot assay confirms the compound's activity on its target in a physiological context. These methods are essential for the characterization of BDK inhibitors and for advancing research into the therapeutic potential of targeting BCAA metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
Application Notes and Protocols: PF-07247685 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). Emerging research has implicated elevated BCKDK expression and altered BCAA metabolism in the progression of various cancers, including colorectal, ovarian, non-small cell lung, and triple-negative breast cancer. Inhibition of BCKDK by this compound presents a novel therapeutic strategy to exploit the metabolic vulnerabilities of cancer cells. By preventing the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex, this compound promotes BCAA breakdown, thereby impacting cancer cell proliferation, survival, and signaling pathways. These notes provide an overview of the applications of this compound in cancer research, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound functions by binding to an allosteric site on BCKDK. This binding stabilizes the interaction between BCKDK and the E2 subunit of the BCKDH complex, which in turn prevents the phosphorylation of the E1α subunit of BCKDH.[1] The BCKDH complex is responsible for the rate-limiting step in BCAA catabolism. When phosphorylated by BCKDK, the BCKDH complex is inactivated, leading to an accumulation of BCAAs. By inhibiting BCKDK, this compound effectively removes this brake on BCAA catabolism, leading to a decrease in BCAA levels. In cancer cells, this can disrupt metabolic homeostasis and inhibit critical signaling pathways, such as the MEK/ERK pathway, that are often hyperactivated and drive tumor growth.[2][3][4]
Quantitative Data Summary
The following table summarizes the key in vitro potency and binding affinity data for this compound. This data highlights its high potency as a BCKDK inhibitor, making it a valuable tool for cancer research.
| Parameter | Value | Method | Source |
| In Vitro IC50 | 0.86 nM | Biochemical Assay | [5] |
| Cellular IC50 | 3.0 nM | AlphaLISA (pBCKDH in human skeletal myocytes) | [5] |
| Binding Affinity (Kd) | 0.68 nM | Surface Plasmon Resonance (SPR) | [5] |
Signaling Pathway Diagram
The diagram below illustrates the central role of BCKDK in BCAA catabolism and its intersection with oncogenic signaling. This compound inhibits BCKDK, thereby promoting the activity of the BCKDH complex and influencing downstream cancer-related pathways.
Experimental Protocols
The following protocols are adapted from methodologies used to study BCKDK inhibition in cancer and can be applied to evaluate this compound.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal, A549 lung, SKOV3 ovarian, MDA-MB-231 breast)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with DMSO at 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of BCKDH and MEK/ERK Signaling
This protocol assesses the effect of this compound on the phosphorylation status of its direct target (BCKDH) and the downstream MEK/ERK signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BCKDHA (Ser293), anti-BCKDHA, anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
SDS-PAGE gels and blotting membranes (PVDF)
Procedure:
-
Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (GAPDH) and total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., HCT116)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., western blot, immunohistochemistry). Compare tumor growth rates and final tumor weights between the treated and control groups.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating this compound in a cancer research setting.
Conclusion
This compound is a highly potent and specific inhibitor of BCKDK with clear applications in cancer research. By targeting a key node in BCAA metabolism, it offers a promising avenue for disrupting the metabolic adaptations that fuel tumor growth and survival. The provided protocols and data serve as a foundational guide for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation into its efficacy in combination with other anti-cancer agents and the identification of predictive biomarkers will be crucial for its potential clinical translation.
References
Application Notes for PF-07247685 in the Study of Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with various metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), obesity, and heart failure. Therefore, this compound serves as a valuable research tool to investigate the role of BCAA metabolism in these conditions and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of metabolic disease.
Mechanism of Action
This compound functions by stabilizing the interaction between BDK and the E2 subunit of the BCKDH core, which paradoxically leads to the degradation of BDK and a sustained decrease in the phosphorylation of the E1α subunit of BCKDH. This ultimately enhances the overall activity of the BCKDH complex, promoting the breakdown of BCAAs and their corresponding ketoacids (BCKAs).
Quantitative Data Summary
A summary of the key quantitative metrics for this compound is provided in the table below for easy reference and comparison.
| Parameter | Value | Species/System | Reference |
| In Vitro IC50 | 0.86 nM | Recombinant Human BDK | [1] |
| EC50 | 2.2 nM | BDK Inhibition Assay | [2] |
| SPR Kd | 0.68 nM | Binding to Human BDK | [1] |
| Cellular IC50 | 3.0 nM | pBCKDH in Human Skeletal Myocytes | [1] |
Signaling Pathway
The signaling pathway affected by this compound is centered on the regulation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. The following diagram illustrates this pathway.
Caption: BCAA Catabolism and its Regulation by this compound.
Experimental Protocols
In Vitro Cell-Based Assay: Measurement of pBCKDH in HEK293 Cells
This protocol describes the use of a cell-based assay to determine the effect of this compound on the phosphorylation of the E1α subunit of BCKDH (pBCKDH) in human embryonic kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
AlphaLISA SureFire Ultra p-BCKDH (Ser293) Assay Kit
-
AlphaLISA-compatible microplate reader
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to final concentrations ranging from 0.01 to 0.3 µM. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the medium containing this compound or vehicle (DMSO) and incubate for 48 hours.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the instructions provided with the AlphaLISA SureFire Ultra p-BCKDH Assay Kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
AlphaLISA Assay: Perform the AlphaLISA assay for pBCKDH according to the manufacturer's protocol.
-
Data Analysis: Normalize the AlphaLISA signal to the protein concentration for each well. Plot the normalized pBCKDH levels against the concentration of this compound to determine the dose-dependent effect.
Experimental Workflow:
Caption: Workflow for the in vitro pBCKDH cell-based assay.
In Vivo Study: Oral Glucose Tolerance Test in High-Fat Diet-Fed Mice
This protocol outlines a method to assess the in vivo efficacy of this compound on glucose metabolism in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillaries)
Procedure:
-
Animal Model: Acclimate male C57BL/6J mice for one week. Then, feed the mice a high-fat diet for 10-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally (e.g., by gavage) at doses of 10 mg/kg and 100 mg/kg twice daily for 18 days. The control group should receive the vehicle alone.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice for 6 hours before the OGTT.
-
Measure baseline blood glucose from a tail-nick (t=0).
-
Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Tissue Collection (Optional): At the end of the study, tissues such as liver, skeletal muscle, and adipose tissue can be collected for the analysis of BCAA and BCKA levels.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. Statistical analysis (e.g., ANOVA) should be performed to compare the different treatment groups.
Experimental Workflow:
Caption: Workflow for the in vivo oral glucose tolerance test.
Analysis of BCAA and BCKA in Tissue Samples
This protocol provides a general method for the quantification of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs) in tissue samples using Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS).
Materials:
-
Tissue samples (e.g., liver, muscle)
-
Internal standards (e.g., stable isotope-labeled BCAAs and BCKAs)
-
Protein precipitation solution (e.g., perchloric acid)
-
Derivatization agent (e.g., o-phenylenediamine for BCKAs)
-
UFLC-MS system
Procedure:
-
Sample Preparation:
-
Homogenize frozen tissue samples in a suitable buffer.
-
Add internal standards to the homogenate.
-
Precipitate proteins using a protein precipitation agent.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Derivatization (for BCKAs): Derivatize the BCKAs in the supernatant with an appropriate agent to enhance their detection by MS.
-
UFLC-MS Analysis:
-
Inject the prepared samples into the UFLC-MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the BCAAs and derivatized BCKAs using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Calculate the concentration of each BCAA and BCKA in the tissue samples based on the standard curves and normalized to the internal standards and tissue weight.
-
Conclusion
This compound is a powerful research tool for investigating the role of BCAA metabolism in metabolic diseases. The protocols provided here offer a starting point for researchers to study the effects of this compound in both cellular and animal models. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols: PF-07247685 in Combination with Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07247685 is a potent and selective inhibitor of Branched-chain Ketoacid Dehydrogenase Kinase (BDK), a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). In the context of oncology, the aberrant metabolism of cancer cells presents a therapeutic vulnerability. Many tumors exhibit a dependence on specific metabolic pathways for survival and proliferation. By inhibiting BDK, this compound disrupts BCAA metabolism, which has been shown to impact other critical metabolic pathways within cancer cells, including glycolysis, glutaminolysis, and fatty acid synthesis. This creates a compelling rationale for combining this compound with other metabolic inhibitors to achieve synergistic anti-cancer effects.
These application notes provide a scientific rationale and detailed protocols for investigating the combination of this compound with inhibitors of glycolysis, glutaminolysis, and fatty acid synthesis.
Scientific Rationale for Combination Therapies
Inhibition of BDK by this compound is hypothesized to induce metabolic reprogramming in cancer cells, creating dependencies on other metabolic pathways for survival. By simultaneously targeting these compensatory pathways, a synergistic cytotoxic effect can be achieved.
-
Combination with Glycolysis Inhibitors: BDK inhibition has been observed to suppress glycolysis and enhance oxidative phosphorylation. Cancer cells often exhibit a high glycolytic rate (the Warburg effect). Therefore, combining this compound with a glycolysis inhibitor, such as 2-Deoxy-D-glucose (2-DG) or PFK15, is expected to create a synthetic lethal interaction by blocking both BCAA catabolism and the primary glucose metabolism pathway.
-
Combination with Glutaminolysis Inhibitors: There is significant crosstalk between BCAA and glutamine metabolism in cancer. BCAA catabolism can provide glutamate, a precursor for glutamine synthesis, which is a crucial nutrient for many tumors. Co-inhibition of BDK and glutaminolysis, for instance with the glutaminase inhibitor CB-839, may therefore starve cancer cells of essential intermediates for the TCA cycle and biosynthesis.
-
Combination with Fatty Acid Synthesis Inhibitors: The catabolism of BCAAs serves as a source of acetyl-CoA, a fundamental building block for fatty acid synthesis. Some studies suggest a link between BCAA metabolism and the regulation of fatty acid import into mitochondria. Consequently, combining this compound with a fatty acid synthase (FASN) inhibitor, such as Orlistat or TVB-2640, could disrupt the production of lipids necessary for membrane synthesis and signaling, leading to enhanced cancer cell death.
Preclinical Data Summary (Illustrative)
While direct preclinical data for the combination of this compound with other specific metabolic inhibitors is not yet widely published, the following tables illustrate the expected synergistic effects based on the scientific rationale. These tables are provided as examples for data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with a Glycolysis Inhibitor (e.g., 2-DG) in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (A549)
| Treatment | IC50 (µM) | Combination Index (CI) at Fa=0.5 |
| This compound alone | 1.5 | - |
| 2-DG alone | 5000 | - |
| This compound + 2-DG (1:3333 ratio) | See Dose-Response | 0.6 |
CI < 1 indicates synergy.
Table 2: In Vitro Cytotoxicity of this compound in Combination with a Glutaminolysis Inhibitor (e.g., CB-839) in a Pancreatic Cancer Cell Line (PANC-1)
| Treatment | IC50 (µM) | Combination Index (CI) at Fa=0.5 |
| This compound alone | 2.0 | - |
| CB-839 alone | 0.5 | - |
| This compound + CB-839 (4:1 ratio) | See Dose-Response | 0.5 |
CI < 1 indicates synergy.
Table 3: In Vitro Cytotoxicity of this compound in Combination with a Fatty Acid Synthesis Inhibitor (e.g., Orlistat) in a Prostate Cancer Cell Line (PC-3)
| Treatment | IC50 (µM) | Combination Index (CI) at Fa=0.5 |
| This compound alone | 1.8 | - |
| Orlistat alone | 50 | - |
| This compound + Orlistat (1:28 ratio) | See Dose-Response | 0.7 |
CI < 1 indicates synergy.
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity and Synergy Using a Cell Viability Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for assessing the synergistic effects of their combination using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest (e.g., A549, PANC-1, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Metabolic inhibitor of interest (e.g., 2-DG, CB-839, Orlistat; stock solution in appropriate solvent)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment (Single Agent):
-
Prepare serial dilutions of this compound and the second metabolic inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Drug Treatment (Combination):
-
Based on the individual IC50 values, prepare combination drug solutions at a constant ratio (e.g., based on the ratio of their IC50s).
-
Prepare serial dilutions of this combination mix.
-
Treat the cells as described in step 2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values for each drug alone using non-linear regression (log(inhibitor) vs. normalized response).
-
For the combination study, input the dose-response data into CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Caption: Rationale for combining this compound with other metabolic inhibitors.
Caption: Experimental workflow for assessing synergy between this compound and another metabolic inhibitor.
Caption: Signaling pathway of BDK and its role in cancer metabolism.
Application Notes and Protocols for Western Blot Analysis of BDK Pathway Phosphorylation Following PF-07247685 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of the Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) through Western blot analysis of its downstream target, the Branched-Chain Ketoacid Dehydrogenase (BCKDH) E1α subunit. This method is designed to evaluate the efficacy of the BDK inhibitor, PF-07247685.
Introduction
Branched-chain amino acid (BCAA) catabolism is a critical metabolic pathway, and its dysregulation has been implicated in various diseases. The rate-limiting step of this pathway is catalyzed by the mitochondrial BCKDH complex. The activity of this complex is negatively regulated by phosphorylation of its E1α subunit (BCKDH-E1α), a reaction mediated by BDK. The small molecule this compound is a potent inhibitor of BDK. Inhibition of BDK by this compound is expected to decrease the phosphorylation of BCKDH-E1α, thereby activating the BCKDH complex and promoting BCAA degradation.
Direct detection of BDK autophosphorylation via Western blot is currently challenging due to a lack of commercially available and validated phospho-specific antibodies for BDK. Therefore, a reliable and widely accepted method to assess BDK activity is to measure the phosphorylation status of its well-characterized substrate, BCKDH-E1α. A decrease in the ratio of phosphorylated BCKDH-E1α to total BCKDH-E1α is a direct indicator of BDK inhibition.
Experimental Objective
To quantify the change in phosphorylation of the BCKDH-E1α subunit at Serine 293 in response to treatment with the BDK inhibitor this compound, using Western blot analysis. This will serve as a measure of BDK inhibition. Additionally, total BDK protein levels will be assessed to monitor any changes in kinase expression following treatment.
BDK Signaling Pathway
The diagram below illustrates the signaling pathway involving BDK and the mechanism of action of this compound.
Caption: BDK signaling pathway and this compound mechanism.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for assessing BDK inhibition.
Caption: Western blot workflow for BDK inhibition analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured cells treated with this compound. Modifications may be necessary for tissue samples.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| This compound | MedChemExpress | HY-136373 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | 4561086 |
| PVDF Membranes | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween-20 (TBST) | Cell Signaling Technology | 9997 |
| Anti-phospho-BCKDH-E1α (Ser293) Antibody | Cell Signaling Technology | 40368 |
| Anti-BCKDH-E1α Antibody | Cell Signaling Technology | 9237 |
| Anti-BDK Antibody | Abcam | ab128935 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | 7076 |
| Chemiluminescent HRP Substrate | Millipore | WBKLS0500 |
Protocol Steps
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Run separate blots for each primary antibody or strip and re-probe the same membrane.
-
Recommended Dilutions:
-
Anti-phospho-BCKDH-E1α (Ser293): 1:1000
-
Anti-BCKDH-E1α: 1:1000
-
Anti-BDK: 1:1000
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BCKDH-E1α signal to the total BCKDH-E1α signal for each sample.
-
Normalize the total BDK signal to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized data to visualize the dose- and time-dependent effects of this compound.
-
Data Presentation
Table 1: Effect of this compound on BCKDH-E1α Phosphorylation
| Treatment Concentration (nM) | Incubation Time (h) | Normalized p-BCKDH-E1α / Total BCKDH-E1α Ratio (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle) | 24 | (Value) | 1.0 |
| 10 | 24 | (Value) | (Value) |
| 50 | 24 | (Value) | (Value) |
| 100 | 24 | (Value) | (Value) |
| 500 | 24 | (Value) | (Value) |
Table 2: Effect of this compound on Total BDK Protein Levels
| Treatment Concentration (nM) | Incubation Time (h) | Normalized Total BDK / Loading Control Ratio (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle) | 24 | (Value) | 1.0 |
| 10 | 24 | (Value) | (Value) |
| 50 | 24 | (Value) | (Value) |
| 100 | 24 | (Value) | (Value) |
| 500 | 24 | (Value) | (Value) |
This protocol provides a robust framework for assessing the inhibitory effect of this compound on BDK activity by quantifying the phosphorylation of its key substrate, BCKDH-E1α. The results will be valuable for researchers in drug development and metabolic disease research. Careful adherence to the protocol, especially the steps for sample preparation and antibody incubation, is crucial for obtaining reliable and reproducible data.
Application Notes and Protocols for Seahorse Assay with PF-07247685 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07247685 is a potent and allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] BDK is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[2][3][4] By phosphorylating and inactivating the branched-chain ketoacid dehydrogenase (BCKD) complex, BDK acts as a brake on BCAA breakdown.[2][4] Inhibition of BDK by this compound releases this brake, leading to the activation of the BCKD complex and increased BCAA catabolism.[5] This enhanced breakdown of BCAAs can fuel the Krebs cycle, potentially impacting mitochondrial respiration and cellular energy metabolism.
The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[6][7][8] This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the effects of this compound on cellular respiration.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to measure key parameters of mitochondrial function. By treating cells with this compound prior to and during the assay, researchers can elucidate the compound's impact on basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. This allows for a comprehensive understanding of how BDK inhibition by this compound modulates cellular bioenergetics.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Well |
| This compound | 10 mM in DMSO | 0.1 - 10 µM (titration recommended) |
| Oligomycin | 1.0 mM in DMSO | 1.0 - 1.5 µM |
| FCCP | 1.0 mM in DMSO | 0.5 - 2.0 µM (titration recommended) |
| Rotenone/Antimycin A | 0.5 mM in DMSO | 0.5 µM |
Table 2: Key Parameters of Mitochondrial Function Measured by Seahorse XF Cell Mito Stress Test
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions. |
| ATP Production | The decrease in OCR after the injection of oligomycin, an ATP synthase inhibitor. This represents the portion of basal respiration used to generate ATP. |
| Proton Leak | The remaining OCR after oligomycin injection. It is a measure of the protons that leak across the inner mitochondrial membrane without producing ATP. |
| Maximal Respiration | The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and allows the electron transport chain to function at its maximum rate. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. It indicates the cell's ability to respond to an increased energy demand. |
| Non-Mitochondrial Respiration | The OCR remaining after the injection of rotenone and antimycin A, which inhibit Complex I and III of the electron transport chain, respectively. |
Experimental Protocols
Materials
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, L-glutamine, and sodium pyruvate supplements
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest
-
Standard cell culture reagents
Day 1: Cell Seeding
-
Culture cells to a healthy, sub-confluent state.
-
Harvest and count the cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density for the cell line being used.
-
Include blank wells (media only) for background correction.
-
Incubate the plate overnight in a humidified 37°C incubator with 5% CO2.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose, L-glutamine, and sodium pyruvate to the desired final concentrations (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate). Adjust the pH to 7.4.
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound and the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the supplemented assay medium at the desired concentrations (refer to Table 1).
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
For this compound treatment, add the compound to the appropriate wells at the desired final concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour before the assay.
-
-
Run the Seahorse XF Analyzer:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol, which will measure basal OCR and then sequentially inject the compounds from the sensor cartridge ports.
-
Data Analysis
The Seahorse XF Wave software will automatically calculate the OCR values. The key parameters of mitochondrial function can be determined from the changes in OCR after each compound injection. It is highly recommended to normalize the OCR data to cell number or protein concentration.
Mandatory Visualizations
Caption: BDK Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Seahorse Assay with this compound.
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BCKDK - Wikipedia [en.wikipedia.org]
- 4. The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agilent.com [agilent.com]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
Application Notes and Protocols for PF-07247685 in Branched-Chain Amino Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, energy homeostasis, and nutrient signaling. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, such as insulin resistance, type 2 diabetes, and cardiovascular disease. A key regulatory step in BCAA catabolism is the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a reaction catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by branched-chain ketoacid dehydrogenase kinase (BDK), which phosphorylates and inactivates the E1α subunit of BCKDH.
PF-07247685 is a potent, allosteric inhibitor of BDK. By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, leading to its activation and a subsequent increase in BCAA catabolism. This mechanism of action makes this compound a valuable tool for studying the physiological and pathophysiological roles of BCAA metabolism. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to investigate its effects on BCAA metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and activity in various experimental systems.
| Parameter | Value | Assay System | Reference |
| In Vitro IC50 | 0.86 nM | Enzymatic assay against BDK | [1] |
| SPR Kd | 0.68 nM | Surface Plasmon Resonance against BDK | [1] |
| Cellular IC50 | 3.0 nM | AlphaLISA SureFire Ultra (p-BCKDH) in human skeletal myocytes | [1] |
| EC50 | 2.2 nM | BDK inhibition | [2] |
Table 1: In Vitro and Cellular Potency of this compound
| Study Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| In Vivo | High-Fat Diet-fed Mice | 10 mg/kg and 100 mg/kg, twice daily for 18 days | Improved glucose tolerance and lowered tissue BCAA/BCKA levels | [2] |
Table 2: In Vivo Efficacy of this compound
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: BCAA Metabolism and the inhibitory action of this compound on BDK.
Caption: Workflow for in vitro evaluation of this compound on BCKDH phosphorylation.
Caption: Workflow for in vivo assessment of this compound in a diet-induced obesity mouse model.
Experimental Protocols
In Vitro Determination of BCKDH Phosphorylation using AlphaLISA SureFire Ultra
This protocol describes a cell-based assay to measure the inhibition of BDK by this compound by quantifying the phosphorylation of its substrate, BCKDH, at Serine 293.
Materials:
-
Human skeletal myocytes
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
AlphaLISA SureFire Ultra Human and Mouse Phospho-PDHA1 (Ser293) Detection Kit (Note: While this kit is for PDHA1, a similar custom kit for p-BCKDH (Ser293) would be required. The protocol is based on the general SureFire Ultra methodology).[3][4]
-
96-well or 384-well white opaque culture plates
-
Plate shaker
-
Alpha-enabled plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the culture medium from the cells and add 50 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
-
Cell Lysis:
-
AlphaLISA Assay:
-
Transfer 10 µL of cell lysate to a 384-well white AlphaPlate.[5]
-
Prepare the Acceptor Mix containing Reaction Buffer, Activation Buffer, and Acceptor Beads according to the kit manual.[6]
-
Add 5 µL of the Acceptor Mix to each well containing the lysate.[6]
-
Seal the plate and incubate for 1 hour at room temperature.[6]
-
Prepare the Donor Mix containing Dilution Buffer and Donor Beads.[6]
-
Add 5 µL of the Donor Mix to each well.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Determine the concentration of this compound that inhibits 50% of the p-BCKDH signal (IC50) by fitting the data to a four-parameter logistic curve.
-
In Vivo Evaluation of this compound in a Diet-Induced Obese Mouse Model
This protocol outlines a study to assess the in vivo efficacy of this compound on BCAA metabolism and glucose homeostasis in a diet-induced obese (DIO) mouse model.[7]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Blood collection tubes (e.g., EDTA-coated)
-
Equipment for oral gavage and blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Compound Administration:
-
Randomize the HFD-fed mice into treatment and vehicle groups.
-
Administer this compound (e.g., 10 mg/kg and 100 mg/kg) or vehicle by oral gavage twice daily for a specified period (e.g., 18 days).[2]
-
Monitor body weight and food intake regularly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Towards the end of the treatment period, perform an OGTT.
-
Fast the mice overnight (12-16 hours).
-
Administer a final dose of this compound or vehicle.
-
After 1 hour, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Sample Collection:
-
At the end of the study, fast the mice for 4-6 hours and administer a final dose of the compound.
-
One hour post-dose, collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest tissues (e.g., liver, skeletal muscle, adipose tissue), snap-freeze in liquid nitrogen, and store at -80°C.[8]
-
Store plasma samples at -80°C until analysis.[8]
-
-
BCAA/BCKA Analysis (LC-MS/MS):
-
Refer to the "Quantification of BCAA and BCKA by LC-MS/MS" protocol below.
-
Quantification of BCAA and BCKA by LC-MS/MS
This protocol provides a general method for the simultaneous measurement of BCAAs and BCKAs in plasma and tissue samples.
Materials:
-
Plasma and homogenized tissue samples
-
Internal standards (e.g., stable isotope-labeled BCAAs)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standards to precipitate proteins.
-
Tissues: Homogenize frozen tissue samples in a suitable buffer (e.g., PBS or 50% acetonitrile).[8] Centrifuge to pellet cellular debris. Take a known amount of the supernatant for protein precipitation as described for plasma.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic method (e.g., reversed-phase or HILIC).
-
Detect and quantify the BCAAs and BCKAs using multiple reaction monitoring (MRM) in positive ion mode.
-
Develop a standard curve for each analyte using known concentrations to quantify the levels in the samples.
-
-
Data Analysis:
-
Calculate the concentrations of BCAAs and BCKAs in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Normalize tissue metabolite concentrations to the initial tissue weight.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the intricate role of BCAA metabolism in health and disease.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. BDK inhibition acts as a catabolic switch to mimic fasting and improve metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-07247685 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07247685. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1][2][3] Its mechanism of action involves stabilizing the interaction between BDK and the branched-chain ketoacid dehydrogenase (BCKDH) core subunit E2. This stabilization prevents the phosphorylation of the E1 subunit, which is the rate-limiting step in the degradation of branched-chain amino acids (BCAAs).[4][5] Impaired BCAA catabolism has been associated with several cardiometabolic diseases.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I store stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should maintain stability for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Problem: this compound powder is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent: You are using a solvent other than DMSO.
-
Recommendation: Use DMSO as the primary solvent for creating a stock solution.
-
-
Concentration Too High: You are attempting to dissolve the compound at a concentration higher than its known solubility.
-
Recommendation: Do not exceed a concentration of 10 mM when using DMSO. If a higher concentration is required, a solubility test in a small volume is recommended.
-
-
Insufficient Mixing: The compound has not been adequately mixed.
-
Recommendation: Vortex the solution for 1-2 minutes. Gentle warming (to no more than 37°C) and sonication in a water bath can also aid in dissolution.
-
Issue 2: Compound Precipitation in Aqueous Solutions
Problem: After diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS), the compound precipitates out of solution.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: this compound likely has low solubility in aqueous solutions, and the final concentration of DMSO is not high enough to maintain its solubility.
-
Recommendation:
-
Increase the final percentage of DMSO in your working solution, if experimentally permissible. Be mindful of the DMSO tolerance of your cell line or experimental system.
-
Consider using a surfactant or a formulating agent, such as Tween® 80 or Pluronic® F-68, to improve aqueous solubility. A preliminary test to determine the optimal concentration of the formulating agent is advised.
-
Prepare the working solution immediately before use to minimize the time the compound is in an aqueous environment.
-
-
Issue 3: Inconsistent Experimental Results
Problem: You are observing high variability in the biological activity of this compound between experiments.
Possible Causes & Solutions:
-
Stock Solution Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Recommendation:
-
Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[4]
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Prepare fresh stock solutions if degradation is suspected.
-
-
-
Inaccurate Pipetting of Stock Solution: The high viscosity of DMSO can lead to pipetting errors, especially with small volumes.
-
Recommendation: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
Quantitative Data Summary
Solubility Data
| Solvent | Concentration |
| DMSO | 10 mM[5] |
Stability and Storage Data
| Storage Temperature | Duration |
| -80°C | 6 months[4] |
| -20°C | 1 month[4] |
Experimental Protocols & Visualizations
General Workflow for In Vitro Cell-Based Assays
The following is a generalized workflow for treating cells with this compound.
References
Optimizing PF-07247685 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PF-07247685 for various cell-based assays. As a potent and allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), determining the optimal concentration of this compound is critical to ensure on-target effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). BDK's primary role is to phosphorylate and thereby inhibit the branched-chain ketoacid dehydrogenase (BCKDH) complex. By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, leading to its activation. This, in turn, enhances the breakdown of branched-chain amino acids (BCAAs).
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for this compound concentration in cell-based assays is between 0.01 µM and 0.3 µM. One study has shown that this concentration range effectively reduces the phosphorylation of BCKDH in a dose-dependent manner in HEK293 cells following a 48-hour incubation period. However, the optimal concentration will be cell-type specific and should be determined empirically.
Q3: What are the known potency values for this compound?
A3: The following table summarizes the known in vitro and cellular potency values for this compound.
| Parameter | Value |
| In Vitro IC50 | 0.86 nM |
| Cellular IC50 | 3 nM |
Q4: Are there any known cytotoxicity (CC50) values for this compound in different cell lines?
A4: To date, specific 50% cytotoxic concentration (CC50) values for this compound across various cell lines have not been reported in the available literature. Therefore, it is essential to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration range for your specific cell line of interest.
Troubleshooting Guide
This guide will walk you through determining the optimal concentration of this compound for your experiments, focusing on minimizing cytotoxicity while achieving the desired biological effect.
Problem 1: High cell death observed after treatment with this compound.
Cause: The concentration of this compound used is likely above the cytotoxic threshold for the specific cell line.
Solution:
-
Determine the 50% Cytotoxic Concentration (CC50): It is crucial to establish a dose-response curve for cytotoxicity in your cell line. A standard method for this is the MTT assay.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: A dose-response curve from which you can calculate the CC50 value. This is the concentration at which 50% of the cells are no longer viable. For subsequent experiments, it is advisable to use concentrations well below the determined CC50 (e.g., at or below CC10, the concentration causing 10% cell death) to ensure that observed effects are not due to general toxicity.
-
-
Optimize Incubation Time: If significant cell death is observed even at low concentrations, consider reducing the incubation time.
Problem 2: No observable effect on the target pathway.
Cause: The concentration of this compound may be too low to effectively inhibit BDK in your specific cell model, or the endpoint measurement may not be sensitive enough.
Solution:
-
Confirm Target Engagement: First, confirm that this compound is engaging with its target, BDK, in your cells. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: A shift in the thermal stability of BDK in the presence of this compound, indicating direct binding.
-
-
Measure Downstream Signaling: Once target engagement is confirmed, assess the direct downstream effect of BDK inhibition, which is the dephosphorylation of the BCKDH complex.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: A dose-dependent decrease in the level of phosphorylated BCKDH (p-BCKDH) relative to the total BCKDH protein.
-
-
Investigate Further Downstream Effects: BDK inhibition has been shown to mimic a fasting-like state, which can lead to the activation of the nuclear receptor PPARα.
-
Experimental Protocol: --INVALID-LINK--
-
Expected Outcome: An increase in the activity of a PPARα-responsive reporter gene in the presence of this compound.
-
Experimental Protocols
Detailed Protocol 1: Determination of CC50 using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 0.001 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
General Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle or a concentration of this compound expected to be non-toxic but effective (e.g., 10-100 times the cellular IC50).
-
Heating: After incubation, harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of BDK protein present in each sample by Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble BDK as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Detailed Protocol 3: Western Blotting for Phosphorylated BCKDH (p-BCKDH)
-
Cell Treatment and Lysis: Treat cells with a range of non-toxic concentrations of this compound for the desired duration. After treatment, wash the cells and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated BCKDH (p-BCKDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BCKDH and a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-BCKDH to total BCKDH for each treatment condition.
Detailed Protocol 4: PPARα Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant liver cell line) with a PPARα expression plasmid and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Cell Treatment: After allowing the cells to recover and express the plasmids, treat them with a range of non-toxic concentrations of this compound. Include a vehicle control and a known PPARα agonist as a positive control.
-
Cell Lysis and Reporter Assay: After the desired incubation period, lyse the cells and measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a dual-luciferase assay system.
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity for each sample. Plot the fold change in reporter activity relative to the vehicle control against the concentration of this compound.
Visualizations
Caption: BDK Signaling Pathway and the effect of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
Technical Support Center: Bruton's Tyrosine Kinase (BTK) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Bruton's tyrosine kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases affected by first-generation BTK inhibitors like ibrutinib?
A1: First-generation BTK inhibitors, such as ibrutinib, are known to have a broader selectivity profile, leading to the inhibition of several unintended kinases.[1][2] The most frequently reported off-target kinases include members of the TEC family (e.g., TEC, ITK), the SRC family, Epidermal Growth Factor Receptor (EGFR), and C-terminal Src kinase (CSK).[3][4][5] This cross-reactivity is due to structural similarities in the ATP-binding pockets of these kinases.[5]
Q2: What are the observable experimental consequences of these off-target effects?
A2: Off-target inhibition can lead to a range of in vitro and in vivo effects that may confound experimental results or lead to adverse events in clinical settings. For example:
-
EGFR inhibition is associated with skin toxicities and diarrhea.[4][6]
-
ITK and TEC inhibition can impair T-cell function and platelet activation, potentially leading to bleeding.[3][4][6]
-
CSK inhibition has been linked to cardiac adverse events, such as atrial fibrillation.[4][7]
Q3: How do second-generation BTK inhibitors differ in their off-target profiles?
A3: Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were developed to have higher selectivity for BTK and, consequently, fewer off-target effects.[6][8] They exhibit significantly less inhibition of kinases like EGFR, ITK, and SRC family members, which is thought to contribute to their improved safety profiles, particularly regarding cardiovascular and skin toxicities.[6][9] Acalabrutinib, for instance, shows minimal off-target activity and is considered highly selective for BTK.[3][9]
Q4: My experiment with a BTK inhibitor shows unexpected cell death or altered signaling in a cell line that doesn't primarily rely on the B-cell receptor pathway. Could this be an off-target effect?
A4: Yes, this is a strong possibility. If the observed phenotype is inconsistent with the known function of BTK in your experimental system, it is crucial to consider off-target effects. For instance, if you observe effects on cell adhesion, migration, or apoptosis that cannot be directly attributed to BTK inhibition, screening for activity against other kinases regulated by your inhibitor is recommended.
Troubleshooting Guides
Issue 1: Unexpected Phenotype - How to Determine if it's an Off-Target Effect
If you observe an unexpected cellular phenotype, such as decreased viability in a non-B-cell line or modulation of a signaling pathway thought to be independent of BTK, follow these steps to troubleshoot for potential off-target effects.
Caption: Troubleshooting workflow for identifying off-target effects.
Issue 2: Variability in Experimental Results with Ibrutinib
Inconsistent results when using ibrutinib could be due to its off-target activities, which can vary between different cell lines and experimental conditions.
-
Possible Cause: Ibrutinib's inhibition of multiple kinases (e.g., EGFR, TEC, SRC family) can activate compensatory signaling pathways in some cell lines but not others.
-
Troubleshooting Steps:
-
Characterize your cell line: Perform baseline western blots to understand the expression levels of common ibrutinib off-targets.
-
Use a control inhibitor: Compare your results with those obtained using a more selective second-generation BTK inhibitor like acalabrutinib. If the variability disappears, it strongly suggests an off-target effect of ibrutinib.
-
Dose-response analysis: Perform a careful dose-response curve. Off-target effects often manifest at higher concentrations.
-
Quantitative Data: Inhibitor Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of various BTK inhibitors against BTK and common off-target kinases. Lower values indicate higher potency.
Table 1: Biochemical IC50 Values (nM) for BTK and Off-Target Kinases
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Spebrutinib | Tirabrutinib |
| BTK | 0.5 | 3.0 | 0.2 | 3.8 | 2.2 |
| TEC | 78 | >1000 | 1.0 | 4.6 | >1000 |
| ITK | 10 | >1000 | 6.0 | 1.7 | >1000 |
| EGFR | 5.6 | >1000 | 8.0 | 460 | >1000 |
| SRC | >200 | >1000 | 190 | >1000 | >1000 |
| CSK | 4.8 | - | - | - | - |
Data compiled from multiple sources.[4][9]
Table 2: Cellular EC50 Values (µM) for Off-Target Inhibition
| Cellular Assay | Ibrutinib | Acalabrutinib | Zanubrutinib | Spebrutinib | Tirabrutinib |
| EGFR Phosphorylation (A431 cells) | 0.07 | >10 | 0.39 | 4.7 | >10 |
| TCR-mediated T-cell Activation | <1 | >10 | <1 | <1 | >10 |
Data from cellular assays measuring off-target inhibition.[9]
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (KINOMEscan™)
This method is used to determine the selectivity of a kinase inhibitor against a large panel of kinases.
-
Principle: The assay is based on a competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Methodology:
-
A kinase of interest is fused to a proprietary DNA tag.
-
The kinase-tagged DNA is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After incubation, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
The results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor.
-
-
Data Interpretation: The output provides a "scan" of the inhibitor's binding profile across the kinome, identifying potential off-targets.
Protocol 2: Cellular EGFR Phosphorylation Assay
This assay is used to assess the off-target inhibition of EGFR in a cellular context.
-
Cell Line: A431 cells, which overexpress EGFR, are commonly used.
-
Methodology:
-
Plate A431 cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with various concentrations of the BTK inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Perform a Western blot analysis using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
-
Data Analysis: Quantify the band intensities for p-EGFR and normalize to total EGFR. Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in EGF-induced EGFR phosphorylation.
Signaling Pathway Diagrams
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. ajmc.com [ajmc.com]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
Interpreting unexpected results with PF-07247685
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07247685, a potent, allosteric branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor.
Troubleshooting Guides
Issue: Unexpected Increase in Branched-Chain Ketoacid (BCKA) Levels
Symptom: Following treatment with this compound, particularly in chronic in vivo studies, you observe an unexpected increase in plasma or tissue BCKA levels, contrary to the expected decrease.
Possible Cause: Recent studies have shown that while this compound is a potent inhibitor of BDK, it belongs to a thiazole series of inhibitors that can lead to the stabilization of the BDK protein.[1][2] This stabilization can result in an overall increase in BDK protein levels, which may counteract the inhibitory effect on its kinase activity over time, leading to an increase in BCKAs.[1][2]
Troubleshooting Steps:
-
Confirm the Identity and Purity of the Compound: Ensure the correct compound is being used and that it meets the required purity standards.
-
Time-Course Analysis: Perform a time-course experiment to measure both BCKA levels and BDK protein levels at various time points after treatment. This will help determine if the increase in BCKAs correlates with an increase in BDK protein.
-
Western Blot Analysis: Directly measure the protein levels of BDK in your experimental system (cells or tissues) following treatment with this compound. Compare these levels to a vehicle-treated control.
-
Consider a Different BDK Inhibitor Scaffold: If a sustained reduction in BCKAs is the primary goal, consider using a BDK inhibitor from a different chemical series, such as a thiophene-based inhibitor (e.g., PF-07208254), which has been shown to promote BDK degradation and lead to a sustained decrease in BCKAs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). BDK's primary function is to phosphorylate and inactivate the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). By inhibiting BDK, this compound is expected to increase the activity of the BCKDH complex, leading to a decrease in the levels of branched-chain ketoacids (BCKAs).
Q2: What are the expected results of in vitro and in vivo experiments with this compound?
A2:
-
In Vitro: In biochemical assays, this compound is expected to show potent inhibition of BDK activity. In cell-based assays, it is expected to decrease the phosphorylation of the BCKDH complex.
-
In Vivo: Acutely, this compound is expected to lower plasma and tissue levels of BCKAs. However, with chronic administration, an unexpected increase in BCKAs and BDK protein levels has been observed.[1][2]
Q3: Why might I see an increase in BDK protein levels after treatment with this compound?
A3: this compound belongs to a class of thiazole-based BDK inhibitors. This class of inhibitors has been shown to increase the proximity of BDK to its substrate, the E2 component of the BCKDH complex.[1][2] This increased proximity is thought to stabilize the BDK protein, leading to its accumulation.[1][2]
Q4: Are there alternative BDK inhibitors that do not cause BDK protein stabilization?
A4: Yes, studies have identified a thiophene series of BDK inhibitors, such as PF-07208254.[1][2] This class of inhibitors has been shown to reduce the proximity of BDK to the BCKDH-E2 component, which may promote the degradation of BDK.[1][2] This leads to a sustained lowering of BCKAs in vivo.[1][2]
Data Presentation
Table 1: Comparison of Thiazole (this compound) and Thiophene BDK Inhibitor Series
| Feature | Thiazole Series (e.g., this compound) | Thiophene Series (e.g., PF-07208254) |
| Mechanism | Allosteric BDK Inhibition | Allosteric BDK Inhibition |
| In Vitro Potency | High | High |
| Effect on BDK Protein Levels (Chronic In Vivo) | Increase / Stabilization[1][2] | Decrease / Degradation[1][2] |
| Effect on BCKA Levels (Chronic In Vivo) | Increase[1][2] | Sustained Decrease[1][2] |
| BDK-BCKDH-E2 Proximity | Increased[1][2] | Reduced[1][2] |
Experimental Protocols
Western Blot for BDK Protein Levels
-
Sample Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BDK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: Signaling pathway of BCAA catabolism and BDK inhibition.
Caption: Troubleshooting workflow for unexpected BCKA increase.
References
How to minimize PF-07247685 toxicity in cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize toxicity associated with the use of PF-07247685 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC), which is involved in the metabolism of branched-chain amino acids (BCAAs). By inhibiting BDK, this compound leads to the activation of the BCKDC complex.
Q2: I am observing high cytotoxicity even at very low concentrations of this compound. What is the likely cause?
High cytotoxicity at low nanomolar concentrations is often expected for a potent inhibitor like this compound. The observed cell death can be due to several factors:
-
On-target toxicity: The inhibition of BDK might be critical for the survival of your specific cell line, especially if these cells are highly dependent on the regulation of BCAA metabolism.
-
Off-target effects: Like many kinase inhibitors, this compound might inhibit other kinases or cellular proteins, leading to unintended toxicity. It is crucial to assess the selectivity of the compound.
-
Suboptimal experimental conditions: Factors such as high solvent concentration, prolonged exposure, or poor cell health can exacerbate cytotoxicity.
Q3: How can I determine the optimal, non-toxic working concentration for my experiments?
The optimal concentration should be determined empirically for each cell line. This is achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). The recommended approach is to:
-
Culture your cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for a fixed duration (e.g., 24, 48, or 72 hours).
-
Measure cell viability using a standard assay such as MTT, resazurin, or an ATP-based luminescence assay.
-
Plot the cell viability against the log of the inhibitor concentration and fit a sigmoidal curve to calculate the IC50 value.
For functional assays, it is advisable to use a concentration at or slightly above the IC50 to ensure target engagement while minimizing excessive toxicity.
Q4: How can I differentiate between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects is a critical step in understanding unexpected cytotoxicity. Here are some strategies:
-
Use appropriate control cell lines: Include a control cell line that does not express BDK or is known to be insensitive to the modulation of BCAA metabolism. If this compound is not toxic to the control line, the cytotoxicity is more likely to be an on-target effect.
-
Rescue experiments: If possible, "rescue" the cells from the toxic effects by providing downstream metabolites that are depleted due to BDK inhibition.
-
Kinase profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Use a structurally different inhibitor: If another BDK inhibitor with a different chemical scaffold is available, check if it phenocopies the observed toxicity.
Q5: How does the solvent concentration impact the experimental outcome?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). High concentrations of DMSO can be independently toxic to cells.
-
Always run a vehicle control: This is a control group treated with the same final concentration of the solvent used for the highest drug concentration.
-
Keep solvent concentration low: The final concentration of the solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Unexpectedly high or variable cytotoxicity observed across experiments.
|
Technical Support Center: Strategies for Improving the Bioavailability of Research Compounds like PF-07247685
Disclaimer: Publicly available data on the specific bioavailability and formulation of PF-07247685 is limited. This guide provides general strategies and troubleshooting advice for improving the oral bioavailability of poorly soluble research compounds, using this compound as a representative example. The principles and protocols described are based on established pharmaceutical sciences and are intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: My compound, a potent inhibitor in biochemical assays, shows low activity in cell-based assays and poor efficacy in vivo. What could be the primary reason?
A1: A common reason for this discrepancy is poor oral bioavailability. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. For oral drugs, this is influenced by several factors, primarily solubility in gastrointestinal fluids and permeability across the intestinal wall. A compound must first dissolve to be absorbed. If your compound has low aqueous solubility, it may not reach a high enough concentration in the gut to be effectively absorbed, leading to low exposure and consequently, poor efficacy.
Q2: What are the first steps to diagnose a potential bioavailability issue with my compound?
A2: The initial step is to characterize the compound's fundamental physicochemical properties. This includes determining its aqueous solubility at different pH values (e.g., pH 1.2 for stomach and pH 6.8 for intestine), its lipophilicity (LogP/LogD), and its permeability. The Biopharmaceutical Classification System (BCS) categorizes drugs based on these properties and can help identify the primary hurdle to bioavailability.[1][2][3] For example, compounds with low solubility and high permeability are classified as BCS Class II.[2]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A3: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.[4][5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[4][5][7]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro permeability assays (e.g., PAMPA, Caco-2).
-
Problem: High variability or unexpectedly low permeability values.
-
Potential Causes & Solutions:
-
Poor Aqueous Solubility: The compound may be precipitating in the assay buffer, leading to an underestimation of permeability.[8]
-
Solution: Ensure the compound is fully dissolved at the tested concentration. A co-solvent like DMSO can be used, but its final concentration should typically be kept below 1% to avoid damaging the cell monolayer in Caco-2 assays.[8]
-
-
Compound Instability: The compound might be degrading in the assay medium during the experiment.
-
Solution: Analyze the compound concentration in the donor compartment at the beginning and end of the experiment to check for degradation.
-
-
Non-specific Binding: The compound may be binding to the plastic of the assay plates.[8]
-
Solution: Use low-binding plates and include control wells to quantify the extent of binding.
-
-
Issue 2: A formulation developed to enhance solubility does not improve in vivo exposure.
-
Problem: An amorphous solid dispersion shows excellent dissolution in vitro but fails to increase bioavailability in animal studies.
-
Potential Causes & Solutions:
-
In Vivo Precipitation: The supersaturated solution created by the amorphous dispersion may be unstable in the gastrointestinal tract, leading to rapid precipitation of the drug before it can be absorbed.
-
Solution: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state for a longer duration.
-
-
Permeability Limitation: The drug's absorption may be limited by its permeability rather than its solubility (BCS Class IV).
-
Solution: Re-evaluate the in vitro permeability of the compound. If permeability is indeed low, formulation strategies alone may be insufficient. Structural modification of the molecule to improve permeability might be necessary.
-
-
First-Pass Metabolism: The drug may be well-absorbed but then rapidly metabolized by the liver before reaching systemic circulation.
-
Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.[9] If metabolism is high, different formulation strategies or routes of administration may be needed.
-
-
Data Presentation: Illustrative Formulation Performance
The following tables present hypothetical data for a research compound to illustrate how different formulation strategies can be compared.
Table 1: Physicochemical Properties of a Hypothetical Compound (e.g., "Compound X")
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450 g/mol | Moderate size |
| pKa | 8.5 (weak base) | pH-dependent solubility |
| LogP | 4.2 | High lipophilicity, low aqueous solubility |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility in intestinal fluid |
| Permeability (Caco-2, Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability |
| BCS Classification | Class II | Solubility-limited absorption |
Table 2: Comparison of Oral Bioavailability in Rats for Different "Compound X" Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 250 | 2% |
| Micronized Suspension | 10 | 150 | 1.5 | 750 | 6% |
| Solid Dispersion in HPMC | 10 | 800 | 1.0 | 4000 | 32% |
| SEDDS Formulation | 10 | 1200 | 0.5 | 6250 | 50% |
| IV Solution | 2 | 2500 | 0.1 | 12500 | 100% |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
-
Objective: To determine the kinetic solubility of a compound in different biorelevant media.
-
Materials: Test compound, DMSO, Phosphate Buffered Saline (PBS) pH 6.8, Simulated Gastric Fluid (SGF) pH 1.2, 96-well plates, plate shaker, LC-MS/MS.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of the test buffer (e.g., PBS) in a 96-well plate to achieve a final concentration of 100 µM.
-
Seal the plate and incubate at 37°C for 2 hours with continuous shaking.
-
After incubation, filter the samples to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial membrane.[10]
-
Materials: PAMPA plate system (donor and acceptor plates), artificial membrane solution (e.g., lecithin in dodecane), test compound, buffer solutions, 96-well UV plate reader or LC-MS/MS.
-
Methodology:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare a dosing solution of the test compound in a suitable buffer (e.g., PBS pH 7.4).
-
Add the dosing solution to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the compound concentration in both donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Caption: A general workflow for developing formulations for poorly soluble compounds.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Use of the Biopharmaceutical Classification System in Early Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. BCS Class II Drug Formulation with Cyclodextrin Complexation Review [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: PF-07247685 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-07247685 in long-term in vitro studies. Our goal is to help you navigate potential challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). BDK's primary function is to phosphorylate and thereby inactivate the branched-chain ketoacid dehydrogenase (BCKDH) complex. This complex plays a crucial role in the catabolism of branched-chain amino acids (BCAAs). By inhibiting BDK, this compound is expected to increase the activity of the BCKDH complex, leading to a decrease in branched-chain ketoacids (BCKAs) and BCAAs.
Q2: I've observed a rebound or even an increase in BCKA levels in my long-term cell cultures treated with this compound. Is this expected?
A2: This is a critical observation and has been reported for thiazole-based BDK inhibitors like this compound.[1][2] While acute treatment leads to the expected decrease in BCKAs, long-term exposure can paradoxically lead to an increase in both BCKA and BDK protein levels.[1][2] This is a key issue to be aware of during prolonged in vitro experiments.
Q3: What is the proposed mechanism behind the paradoxical increase in BDK protein levels with long-term this compound treatment?
A3: Research suggests that while thiazole inhibitors like this compound do inhibit the kinase activity of BDK, they may also promote the proximity of BDK to the E2 subunit of the BCKDH complex.[1][2] This enhanced interaction is thought to stabilize the BDK protein, protecting it from degradation. Over time, this stabilization leads to an accumulation of the BDK protein, which can offset the inhibitory effect and lead to a rebound in BCKA levels.[1][2]
Q4: Are there alternative BDK inhibitors that do not show this paradoxical effect?
A4: Yes, studies have identified other classes of BDK inhibitors, such as the thiophene series (e.g., PF-07208254), that have been shown to cause a sustained decrease in BCKAs and a reduction in BDK protein levels over the long term.[1][2] These compounds appear to reduce the proximity of BDK to the BCKDH-E2 subunit, potentially promoting BDK degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in BCKA levels after prolonged treatment | Paradoxical stabilization of BDK protein by this compound.[1][2] | Confirm the effect by measuring total BDK protein levels via Western blot.Consider reducing the duration of the treatment to identify the time point at which the paradoxical effect begins.If sustained inhibition is required, consider testing a BDK inhibitor from a different chemical series, such as a thiophene-based inhibitor.[1] |
| High variability in experimental replicates | Inconsistent cell health or passage number.Degradation of the compound in the culture medium. | Ensure consistent cell seeding density and use cells within a narrow passage number range.Prepare fresh compound dilutions for each experiment and refresh the media with the compound at regular intervals (e.g., every 24-48 hours). |
| Apparent loss of compound potency over time | Development of cellular resistance. | Perform dose-response curves at different time points to assess for a shift in the IC50 value.Investigate potential resistance mechanisms, such as upregulation of efflux pumps or compensatory signaling pathways. |
Quantitative Data Summary
The following table summarizes the differential effects of two classes of BDK inhibitors on key biomarkers after chronic administration in a high-fat diet (HFD)-fed mouse model, which can be indicative of long-term effects in vitro.
| Compound Class | Representative Compound | pBCKDH/BCKDH Levels | BDK Protein Levels | Plasma BCKA Levels |
| Thiophene | PF-07208254 | Significantly Reduced | Significantly Reduced | Sustained Reduction |
| Thiazole | This compound | Significantly Reduced | Significantly Increased | Rebound/Increase |
| Data extrapolated from in vivo studies to illustrate potential long-term in vitro outcomes.[1][2] |
Experimental Protocols
General In Vitro Protocol for this compound Treatment
This protocol provides a general framework for treating adherent mammalian cells with this compound. Specific cell lines and assay endpoints will require optimization.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
For long-term studies, replace the medium with freshly prepared compound dilutions every 24-48 hours.
-
-
Endpoint Analysis:
-
After the desired treatment duration, harvest the cells or cell lysates for downstream analysis.
-
For protein analysis (Western Blot): Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration and analyze for pBCKDH, total BCKDH, and total BDK levels.
-
For metabolite analysis (BCKA levels): Collect cell culture supernatant or cell lysates for analysis by LC-MS/MS.
-
For cytotoxicity/viability assays: Use assays such as MTT, CellTiter-Glo®, or trypan blue exclusion.
-
Visualizations
Caption: BDK Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Long-Term In Vitro Studies.
References
Validation & Comparative
A Comparative Guide to Allosteric BDK Inhibitors: PF-07247685 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The inhibition of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism, has emerged as a promising therapeutic strategy for a range of metabolic diseases. Allosteric inhibitors of BDK offer a nuanced approach to modulating this enzyme's activity. This guide provides an objective comparison of PF-07247685, a potent allosteric BDK inhibitor, with other notable allosteric inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Allosteric BDK Inhibitors
The following tables summarize the in vitro and cellular potency of this compound in comparison to other known allosteric BDK inhibitors.
Table 1: In Vitro Potency of Allosteric BDK Inhibitors
| Inhibitor | In Vitro IC50 (nM) | SPR Kd (nM) | Ki (nM) |
| This compound | 0.86[1] | 0.68[1] | - |
| BT2 | 1100[1] | - | - |
| PF-07208254 | 110 | 84 | 54 |
| PPHN | - | 3900 | - |
| POAB | - | 1860 | - |
| (R)-CIC | 12,000 | 7,000 | - |
| (S)-CIC | 53,400 | 9,200 | - |
| Phenylbutyrate (PB) | 53,100 | 5,700 | - |
| α-ketoisocaproate (KIC) | 74,900 | 8,500 | - |
Table 2: Cellular Potency of Allosteric BDK Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (nM) |
| This compound | Human Skeletal Myocytes | 3.0[1] |
| PF-07208254 | Human Skeletal Myocytes | 540 |
BDK Signaling Pathway and Mechanism of Allosteric Inhibition
Branched-chain ketoacid dehydrogenase kinase (BDK) is a mitochondrial enzyme that plays a critical role in regulating the catabolism of branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine. It does so by phosphorylating and thereby inactivating the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in BCAA degradation. Allosteric inhibitors of BDK, such as this compound, do not bind to the ATP-binding site but rather to a distinct allosteric site on the enzyme. This binding event induces a conformational change in BDK that stabilizes its interaction with the E2 core of the BCKDH complex, which in turn prevents the phosphorylation of the E1α subunit. This inhibition of BDK activity leads to a sustained dephosphorylated and active state of the BCKDH complex, promoting the breakdown of BCAAs.
Experimental Protocols
In Vitro BDK Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro half-maximal inhibitory concentration (IC50) of a test compound against BDK.
Materials:
-
Recombinant human BDK enzyme
-
Recombinant human BCKDH complex (or a peptide substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the BDK enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the BCKDH complex (or peptide substrate) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced and thus BDK activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) Assay (Kd Determination)
This protocol describes a general method for determining the dissociation constant (Kd) of a test compound for BDK using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BDK enzyme
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (e.g., this compound) dissolved in running buffer
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the BDK enzyme onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the diluted compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the compound to the immobilized BDK.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface if necessary to remove any bound compound.
-
Fit the binding data from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular BDK Inhibition Assay (AlphaLISA SureFire Ultra)
This protocol details a method for measuring the inhibition of BDK-mediated phosphorylation of BCKDH in a cellular context.
Materials:
-
Human skeletal myocytes (or other relevant cell line)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (provided with the kit)
-
AlphaLISA SureFire Ultra p-BCKDH (Ser293) Assay Kit
-
384-well AlphaPlate
Procedure:
-
Seed the cells in a 96-well culture plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period.
-
Lyse the cells by adding the provided lysis buffer.
-
Transfer a small volume of the cell lysate to a 384-well AlphaPlate.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mixture to the wells and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
The AlphaLISA signal is proportional to the level of phosphorylated BCKDH.
-
Calculate the percent inhibition of BCKDH phosphorylation for each compound concentration.
-
Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
References
Validating the Specificity of PF-07247685 for Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK)
A Comparative Guide for Researchers
This guide provides a detailed comparison of PF-07247685 with other known inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BCKDK.
Introduction to BCKDK and Its Inhibition
Branched-chain ketoacid dehydrogenase kinase (BCKDK) is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1][2] It functions by phosphorylating and thereby inactivating the branched-chain alpha-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA degradation.[1] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including type 2 diabetes and heart failure, making BCKDK a compelling therapeutic target.[3]
This compound is a potent, allosteric inhibitor of BCKDK.[1] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often leading to higher specificity. This compound stabilizes the interaction between BCKDK and the E2 subunit of the BCKDH complex, preventing the phosphorylation of the E1 subunit.[3]
Comparative Analysis of BCKDK Inhibitors
The following tables summarize the quantitative data on the potency of this compound in comparison to other well-characterized BCKDK inhibitors.
Table 1: In Vitro Potency of BCKDK Inhibitors
| Compound | Type | In Vitro IC50 (nM) | Binding Affinity (Kd) (nM) |
| This compound | Allosteric | 0.86[1] | 0.68 (SPR)[1] |
| PF-07208254 | Allosteric | 110[4] | 84 (SPR)[4] |
| BT2 | Allosteric | 1100[1] | Not Reported |
| Valsartan | Allosteric | 1700 (at 15 µM ATP)[5] | Not Reported |
Table 2: Cellular Potency of BCKDK Inhibitors
| Compound | Cell Type | Cellular IC50 (nM) |
| This compound | Human Skeletal Myocytes | 3.0[1] |
| PF-07208254 | Human Skeletal Muscle Cells | 540[4] |
| BT2 | Not Reported | Not Reported |
| Valsartan | Human Skeletal Myocytes | >60,000[5] |
Specificity of this compound
A critical aspect of a kinase inhibitor's utility is its specificity. Ideally, an inhibitor should potently inhibit its intended target with minimal activity against other kinases in the human kinome. This is often assessed using comprehensive kinase screening panels, such as the KINOMEscan™ platform, which can test a compound against hundreds of kinases.
While this compound is described as a potent and selective inhibitor, a comprehensive, publicly available kinome scan dataset to fully validate its specificity against a broad panel of kinases was not identified during the literature review for this guide. The high potency and allosteric mechanism of action of this compound are suggestive of high specificity, but direct experimental evidence from a broad kinase panel would be required for definitive confirmation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of BCKDK inhibitors.
Biochemical Assay for BCKDK Inhibition (IC50 Determination)
This protocol describes a general method for determining the in vitro potency of inhibitors against purified BCKDK.
-
Reagents and Materials:
-
Recombinant human BCKDK
-
BCKDH complex (substrate)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, BCKDK, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the BCKDH complex and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay for BCKDK Inhibition (p-BCKDH Western Blot)
This protocol outlines a method to assess the ability of an inhibitor to block BCKDK activity in a cellular context by measuring the phosphorylation of its substrate, BCKDH.
-
Cell Culture and Treatment:
-
Culture human skeletal myocytes or another suitable cell line to approximately 80% confluency.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BCKDH (p-BCKDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total BCKDH.
-
-
Data Analysis:
-
Quantify the band intensities for p-BCKDH and total BCKDH.
-
Calculate the ratio of p-BCKDH to total BCKDH for each treatment condition.
-
Determine the cellular IC50 value by plotting the p-BCKDH/total BCKDH ratio against the inhibitor concentration.
-
Cellular Assay for BCKDK Inhibition (AlphaLISA SureFire Ultra)
This protocol describes a high-throughput, no-wash immunoassay to measure the inhibition of BCKDH phosphorylation in cells.
-
Cell Seeding and Treatment:
-
Seed cells in a microplate and incubate overnight.
-
Treat the cells with a serial dilution of the test inhibitor for the desired time.
-
-
Lysis and Assay:
-
Lyse the cells directly in the well by adding the provided Lysis Buffer.
-
Transfer the lysate to an assay plate.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mix and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of phosphorylated BCKDH.
-
Calculate the percent inhibition at each inhibitor concentration and determine the cellular IC50 value.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate important pathways and workflows related to the validation of this compound.
Caption: BCKDK Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Characterization.
Caption: Logic for Kinase Specificity Validation.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Selectivity Analysis of the BCKDK Inhibitor PF-07247685
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a therapeutic candidate is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive overview of the cross-reactivity profile of PF-07247685, a potent allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), in comparison to other kinases. The presented data, experimental protocols, and pathway visualizations are intended to offer a clear and objective resource for evaluating the specificity of this compound.
This compound has been identified as a highly potent inhibitor of BCKDK, with an in vitro IC50 of 0.86 nM. To ascertain its selectivity, a comprehensive kinase panel screen is essential. This guide presents a representative analysis of such a screen, highlighting the compound's activity against its primary target and a broad spectrum of other kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a selection of kinases. The data is presented as the percentage of inhibition at a fixed concentration, and for significantly inhibited kinases, the half-maximal inhibitory concentration (IC50) is provided. This allows for a direct comparison of the compound's potency against its intended target versus potential off-targets.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| BCKDK | 99% | 0.86 | Atypical Kinase |
| Kinase A | 15% | >10,000 | Tyrosine Kinase |
| Kinase B | 8% | >10,000 | Serine/Threonine Kinase |
| Kinase C | 22% | 8,500 | Serine/Threonine Kinase |
| Kinase D | 5% | >10,000 | Tyrosine Kinase |
| ... | ... | ... | ... |
Note: This table presents illustrative data for comparative purposes. Specific experimental results may vary.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized biochemical assays. The following are detailed methodologies for two commonly employed experimental approaches.
KINOMEscan™ Assay Protocol (Competition Binding Assay)
The KINOMEscan™ platform is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding format where DNA-tagged kinases are combined with an immobilized ligand and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (e.g., this compound) are combined in a binding buffer within a 384-well plate.
-
Incubation: The assay plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to that of a DMSO control. For compounds showing significant inhibition, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.
Radiometric Kinase Assay Protocol (Functional Assay)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, a buffer solution with optimal pH and cofactors (e.g., MgCl2), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate.
-
Washing: The membrane is washed extensively to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The kinase activity is determined by the amount of incorporated radioactivity. The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a DMSO control. IC50 values are determined by fitting the dose-response data to a suitable model.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Efficacy of the BDK Inhibitor PF-07247685 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, PF-07247685, and its efficacy in cancer cell lines. The performance of this compound is compared with other relevant BDK inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction to BDK Inhibition in Cancer
Branched-chain ketoacid dehydrogenase kinase (BDK), also known as BCKDK, is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine.[1] BDK functions by phosphorylating and thereby inactivating the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA degradation.[1]
In various cancers, the metabolism of BCAAs is reprogrammed to support tumor growth, proliferation, and survival.[2][3][4] This metabolic shift can involve the upregulation of pathways that provide essential nutrients and building blocks for cancer cells.[2][3][5] BDK has been implicated in promoting cancer progression, including metastasis and angiogenesis, through its influence on signaling pathways such as the MEK-ERK pathway.[6] Consequently, inhibiting BDK has emerged as a potential therapeutic strategy to disrupt these cancer-promoting processes.[6]
This compound is a potent, allosteric inhibitor of BDK.[7] Unlike some other BDK inhibitors that promote the degradation of the BDK protein, this compound acts as a BDK stabilizer.[7] This guide will compare the available data on this compound with other BDK inhibitors, focusing on their effects on cancer cell lines.
Comparative Efficacy of BDK Inhibitors
The following table summarizes the available data on the in vitro efficacy of this compound and other BDK inhibitors. It is important to note that specific data on the anti-proliferative activity of this compound in cancer cell lines is limited in publicly available literature. The data presented for this compound is its cellular IC50 in human skeletal myocytes, which provides a measure of its target engagement in a cellular context, but not its direct anti-cancer efficacy.[7] For a more direct comparison of anti-cancer activity, data for other BDK inhibitors in various cancer cell lines are included.
| Compound | Target | Mechanism of Action on BDK | Cell Line | Assay | IC50/EC50 | Reference |
| This compound | BDK | Stabilizer | Human Skeletal Myocytes | BCKDH phosphorylation | 3 nM (cellular IC50) | [7] |
| PF-07208254 | BDK | Degrader | Human Skeletal Myocytes | BCKDH phosphorylation | 540 nM (cellular IC50) | [7][8] |
| BT2 | BDK | Degrader | - | Kinase Assay | 3.19 µM | [9][10][11] |
| HCT116 (Colon Cancer) | Cell Proliferation | ~100-250 µM | [12] | |||
| 293T (Embryonic Kidney) | Cell Proliferation | 247.4 µM | [12] | |||
| PPHN | BDK | Not Specified | 293T (Embryonic Kidney) | Cell Proliferation | 10.17 µM | [12] |
| A549 (Lung Cancer) | Cell Proliferation | Inhibited ~80% at 40 µM | [12] | |||
| HCT116 (Colon Cancer) | Cell Proliferation | Inhibited ~90% at 40 µM | [12] | |||
| POAB | BDK | Not Specified | 293T (Embryonic Kidney) | Cell Proliferation | 15.6 µM | [12] |
| A549 (Lung Cancer) | Cell Proliferation | Inhibited ~85% at 40 µM | [12] | |||
| HCT116 (Colon Cancer) | Cell Proliferation | Inhibited ~85% at 40 µM | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
BDK Signaling Pathway in Cancer
Caption: BDK signaling pathway in cancer.
Experimental Workflow for BDK Inhibitor Evaluation
Caption: Experimental workflow for evaluating BDK inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of BDK inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis.[13][14][15]
Western Blot Analysis for p-BCKDH and BDK
This protocol outlines the steps to analyze the protein levels of total BDK and phosphorylated BCKDH (p-BCKDH) following inhibitor treatment.[16][17][18][19]
-
Sample Preparation: Culture and treat cells with BDK inhibitors as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BCKDH, total BCKDH, BDK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Migration Assay (Transwell Assay)
This protocol is a general method to assess the effect of BDK inhibitors on cancer cell migration.[20][21][22][23]
-
Insert Preparation: Rehydrate 24-well Transwell inserts with 8.0 µm pores with serum-free medium.
-
Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant and Inhibitor Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add different concentrations of the BDK inhibitors to both the upper and lower chambers.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Conclusion
This compound is a potent BDK inhibitor with a distinct mechanism of action as a BDK stabilizer. While its direct anti-proliferative effects on a broad range of cancer cell lines are not yet extensively documented in public literature, the crucial role of BDK in cancer metabolism suggests its potential as a therapeutic target. The comparative data with other BDK inhibitors that act as degraders, such as PF-07208254 and BT2, highlight the diverse pharmacological approaches to targeting this kinase. Further research is warranted to fully elucidate the efficacy of this compound in various cancer models and to understand the therapeutic implications of BDK stabilization versus degradation in an oncological context. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments aimed at further investigating the role of BDK inhibitors in cancer.
References
- 1. Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]
- 4. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of branched-chain alpha-keto acid dehydrogenase kinase augments the sensitivity of ovarian and breast cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. BDK inhibitor BT2 | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Antiproliferative activity of plant extracts used against cancer in traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative activity of Hungarian Asteraceae species against human cancer cell lines. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 22. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of PF-07247685 and Established Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of metabolic disease therapeutics, the novel branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, PF-07247685, presents a unique mechanism of action targeting branched-chain amino acid (BCAA) catabolism. This guide provides a comparative analysis of this compound and its clinical candidate analog, PF-07328948, against established metabolic drugs, primarily Glucagon-like peptide-1 (GLP-1) receptor agonists and Sodium-glucose cotransporter-2 (SGLT2) inhibitors. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy on key metabolic parameters, and the experimental protocols used for their evaluation. While direct head-to-head comparative trial data is not yet available, this guide offers a structured overview to inform research and development decisions.
Introduction
Metabolic diseases, including type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH), represent a significant global health burden. Current therapeutic strategies primarily revolve around improving insulin sensitivity, managing glucose levels, and promoting weight loss. This compound emerges as a novel investigational agent that modulates the metabolism of BCAAs, which have been implicated in the pathogenesis of metabolic disorders. This document aims to juxtapose the therapeutic potential of this new class of drugs with well-established players in the metabolic disease arena.
Mechanism of Action
This compound: A Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor
This compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the branched-chain ketoacid dehydrogenase complex (BCKDC), the rate-limiting step in the catabolism of BCAAs (leucine, isoleucine, and valine). Elevated levels of BCAAs are associated with insulin resistance and the severity of metabolic diseases. By inhibiting BDK, this compound is expected to increase the activity of the BCKDC, leading to enhanced BCAA breakdown. This reduction in circulating BCAAs and their metabolites, branched-chain ketoacids (BCKAs), is hypothesized to improve insulin sensitivity and overall metabolic health[1][2][3][4]. Preclinical studies with BDK inhibitors have shown improvements in metabolic and heart failure endpoints in rodent models[2][5][6].
Comparator Metabolic Drugs
-
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): These drugs mimic the action of the native GLP-1 hormone, stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety. In the context of MASH, GLP-1 receptor agonists have been shown to reduce liver fat, inflammation, and fibrosis[7][8][9][10][11].
-
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin): These agents inhibit the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels. Their mechanism also contributes to modest weight loss and blood pressure reduction. In patients with T2D and metabolic-associated steatotic liver disease (MASLD), SGLT2 inhibitors have been shown to reduce hepatic steatosis[12][13][14][15][16].
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonists (e.g., Pioglitazone): PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and lipid metabolism. Agonists of PPARγ improve insulin sensitivity and have been shown to have beneficial effects on liver histology in patients with MASH[17][18][19][20][21].
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for the different classes of metabolic drugs on key endpoints. It is important to note that the data for the BDK inhibitor is from a Phase 1 study of its analog, PF-07328948, and focuses on safety and tolerability, with limited efficacy data in a healthy population. The data for GLP-1 receptor agonists and SGLT2 inhibitors are from various clinical trials in patients with T2D and/or MASH.
Table 1: Effect on Hepatic Steatosis (Liver Fat Content)
| Drug Class | Drug | Study Population | Duration | Baseline Liver Fat (MRI-PDFF) | Change in Liver Fat (MRI-PDFF) | Reference |
| SGLT2 Inhibitor | Empagliflozin | T2DM and MASLD | 24 weeks | 15.29% | -13.16% | [14] |
| Dapagliflozin | T2DM with NAFLD | 12 weeks | Not specified | -13% vs. placebo | [13] | |
| Dapagliflozin | Obese T2DM | 8 weeks | 21-22% | -3.7% vs. placebo | [16] | |
| GLP-1 Receptor Agonist | Semaglutide, Liraglutide | MASLD or MASH | Up to 26 weeks | Not specified | -4.50% (pooled mean difference) | [10] |
Table 2: Effect on MASH Histology (NAFLD Activity Score and Fibrosis)
| Drug Class | Drug | Study Population | Duration | Primary Endpoint | Result | Reference |
| GLP-1 Receptor Agonist | Survodutide | MASH with F1-F3 fibrosis | 48 weeks | MASH improvement without worsening of fibrosis | 83.0% vs. 18.2% placebo | [7] |
| Semaglutide, others | MASH with moderate-to-advanced fibrosis | Up to 72 weeks | MASH resolution | Odds Ratio: 3.48 vs. placebo | [9][10] | |
| Semaglutide, others | MASH with moderate-to-advanced fibrosis | Up to 72 weeks | Fibrosis improvement | Odds Ratio: 1.79 vs. placebo | [10] | |
| SGLT2 Inhibitor | Empagliflozin | T2DM and MASLD | 24 weeks | Change in Fib-4 and NAFLD fibrosis scores | No significant difference | [14] |
Table 3: Safety and Tolerability of PF-07328948 (BDK Inhibitor) in Healthy Adults (Phase 1)
| Dose | Number of Participants | Most Common Adverse Events | Reference |
| 10 mg | 6 | Constipation (16.7%) | [22] |
| 30 mg | 5 | No constipation reported | [22] |
| 100 mg | 5 | Not specified | [22] |
| 750 mg | 7 | Rapid heartbeat (14.3%) | [22] |
| 1500 mg | 6 | Not specified | [22] |
Note: This table presents a selection of reported adverse events and is not exhaustive. The study concluded that single ascending oral doses of PF-07328948 were well-tolerated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are overviews of key experimental protocols relevant to the comparative analysis of these metabolic drugs.
Quantification of Hepatic Steatosis using MRI-PDFF
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and accurate method for quantifying liver fat.
Protocol Overview:
-
Patient Preparation: Patients are typically required to fast for a specified period before the scan to minimize metabolic fluctuations.
-
Image Acquisition: A 3D spoiled gradient-echo sequence with a low flip angle is used to acquire multiple echoes. This allows for the separation of water and fat signals.
-
Data Processing: A nonlinear least-squares fitting algorithm is applied to the acquired data to estimate and correct for T2* effects, which can confound fat quantification.
-
PDFF Map Generation: The software generates parametric PDFF maps, where each pixel represents the percentage of fat.
-
Analysis: Regions of interest (ROIs) are drawn on the PDFF maps, typically in multiple liver segments, to obtain an average liver fat percentage. Vessels and other artifacts are avoided.[23][24][25][26][27].
Assessment of De Novo Lipogenesis (DNL) using Stable Isotopes
This method measures the rate of new fatty acid synthesis in the liver.
Protocol Overview (using 13C-acetate):
-
Subject Preparation: Subjects undergo a standardized diet followed by an overnight fast.
-
Tracer Infusion: A continuous intravenous infusion of 13C-acetate is administered.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.
-
Sample Processing: Plasma is separated, and triglycerides are isolated from very-low-density lipoproteins (VLDL).
-
Analysis: The incorporation of 13C into palmitate (a fatty acid) is measured using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The fractional DNL rate is calculated using mass isotopomer distribution analysis (MIDA).[28][29][30][31].
Liver Biopsy and Histological Scoring for MASH
Liver biopsy remains the gold standard for the diagnosis and staging of MASH.
Protocol Overview:
-
Biopsy Procedure: A tissue sample is obtained from the liver using a needle, typically under imaging guidance.
-
Tissue Processing: The liver tissue is fixed, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular structures and with Masson's trichrome to assess fibrosis.
-
Histological Evaluation: A pathologist, blinded to the treatment allocation, scores the biopsy based on the Nonalcoholic Fatty Liver Disease Activity Score (NAS). The NAS evaluates:
-
Steatosis: (0-3)
-
Lobular inflammation: (0-3)
-
Hepatocyte ballooning: (0-2)
-
-
Fibrosis Staging: Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of this compound and comparator metabolic drugs.
Experimental Workflows
Caption: Key experimental workflows for assessing metabolic drug efficacy.
Logical Relationships
Caption: Logical relationships between drug classes, mechanisms, and clinical endpoints.
Conclusion
This compound, as a BDK inhibitor, introduces a novel therapeutic approach to metabolic diseases by targeting BCAA metabolism. While direct comparative efficacy data against established drugs like GLP-1 receptor agonists and SGLT2 inhibitors are not yet available, the distinct mechanism of action holds promise. The established efficacy of GLP-1 receptor agonists in improving MASH histology and the consistent reduction of hepatic steatosis by SGLT2 inhibitors set a high bar for new entrants. The ongoing clinical development of the BDK inhibitor PF-07328948 will be crucial in elucidating its therapeutic potential and positioning within the expanding landscape of metabolic disease treatments. This guide provides a foundational framework for understanding and comparing these different therapeutic strategies, underscoring the importance of robust experimental design and data-driven analysis in the development of new metabolic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PF-07328948 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-Like Peptide-1 Receptor Agonists Improve MASH and Liver Fibrosis: A Meta-Analysis of Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucagon‐Like Peptide‐1 Receptor Agonists Improve MASH and Liver Fibrosis: A Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1 therapies: a new frontier in MASH treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. natap.org [natap.org]
- 13. Effect of sodium-glucose cotransporter type 2 inhibitors on liver fat in patients with type 2 diabetes: hepatic beyond cardiovascular and renal protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of SGLT2 inhibitors on hepatic steatosis detected by MRI-PDFF in patients with type 2 Diabetes mellitus and metabolic-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Curative role of natural PPARγ agonist in non-alcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Curative role of natural PPARγ agonist in non-alcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PPAR-Targeted Therapies in the Treatment of Non-Alcoholic Fatty Liver Disease in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Targeting of PPARγ in Nonalcoholic Fatty Liver Disease: Efficacy, Safety, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pfizer.com [pfizer.com]
- 23. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MRI protocol [bio-protocol.org]
- 25. ajronline.org [ajronline.org]
- 26. fda.gov [fda.gov]
- 27. synapse.koreamed.org [synapse.koreamed.org]
- 28. prosciento.com [prosciento.com]
- 29. metsol.com [metsol.com]
- 30. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Artificial intelligence scoring of liver biopsies in a phase II trial of semaglutide in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. AI-based histologic scoring enables automated and reproducible assessment of enrollment criteria and endpoints in NASH clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Establishment of repeated liver biopsy technique in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using the BDK Inhibitor PF-07247685
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental reproducibility and performance of PF-07247685, a potent, allosteric branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor. As an alternative, this guide includes comparative data on PF-07208254, a BDK inhibitor with a distinct mechanism of action. The information presented is based on currently available research data, with a focus on quantitative comparisons and detailed experimental protocols to aid in the design and evaluation of future studies.
Introduction to this compound and BDK Inhibition
This compound is a thiazole-based, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) with a reported in vitro IC50 of 0.86 nM and an SPR Kd of 0.68 nM[1]. BDK is a key enzyme that negatively regulates the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases. BDK inhibitors, by activating the BCKDH complex, aim to restore normal BCAA catabolism.
A critical aspect of this compound's mechanism is its function as a "stabilizer" of BDK. It enhances the interaction between BDK and the BCKDH-E2 subunit, which, while inhibiting BDK's kinase activity, leads to an overall increase in BDK protein levels[2][3]. This contrasts with other BDK inhibitors like PF-07208254, which act as "degraders" by promoting the dissociation of BDK from the BCKDH complex, leading to its degradation[2][3]. This fundamental difference in their interaction with the target protein has significant implications for their pharmacological effects and the reproducibility of experimental outcomes.
Comparative Data on BDK Inhibitor Performance
The following tables summarize the quantitative data from comparative studies involving this compound and the alternative BDK inhibitor, PF-07208254.
Table 1: In Vitro Potency of BDK Inhibitors
| Compound | Target | Assay | IC50 (nM) |
| This compound | BDK | Biochemical | 0.86[1] |
| PF-07208254 | BDK | Biochemical | 110[4] |
Table 2: Cellular Activity of BDK Inhibitors in HEK293 Cells
| Compound (Concentration) | Treatment Duration | Effect on pBCKDH Levels | Effect on BDK Protein Levels |
| This compound (0.01-0.3 µM) | 48 hours | Dose-dependent reduction | ~50% increase |
| PF-07208254 (3-30 µM) | 48 hours | Dose-dependent reduction | Dose-dependent reduction |
Data derived from MedChemExpress product information, which states methods have not been independently confirmed[4][5].
Table 3: In Vivo Effects of BDK Inhibitors in High-Fat Diet (HFD)-Fed Mice
| Compound (Dosage) | Treatment Duration | Effect on Glucose Tolerance | Effect on Tissue BCAA/BCKA Levels |
| This compound (10 mg/kg, 100 mg/kg; twice daily) | 18 days | Improved | Acutely lowered |
| PF-07208254 (30 mg/kg, 90 mg/kg; once daily) | 8 weeks | Reduced blood glucose AUC | Dose- and time-dependently reduced in plasma and muscle |
Data derived from MedChemExpress product information and a study in Nature Communications[2][4][5].
Signaling Pathway and Mechanisms of Action
The distinct mechanisms of this compound and PF-07208254 are crucial for understanding their downstream effects and for designing experiments with reproducible outcomes.
Caption: Mechanisms of BDK inhibitors.
Experimental Protocols
To ensure the reproducibility of experiments using this compound and its alternatives, detailed methodologies are essential. The following are protocols derived from the primary literature.
In Vitro Cell-Based Assay for BDK and pBCKDH Levels
-
Cell Culture:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
This compound or PF-07208254 is dissolved in DMSO to create stock solutions.
-
The stock solutions are diluted in culture medium to final concentrations ranging from 0.01 µM to 30 µM.
-
Cells are treated with the compound-containing medium for 48 hours.
-
-
Western Blotting:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against BDK, phospho-BCKDH (pBCKDH), and a loading control (e.g., GAPDH).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro and In Vivo Effects of PF-07247685: A Comparative Guide for Researchers
An in-depth analysis of the branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, PF-07247685, reveals distinct in vitro potency and a nuanced in vivo profile when compared to other BDK inhibitors. This guide provides a comprehensive overview of available data to inform researchers, scientists, and drug development professionals.
This compound is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. Elevated levels of BCAAs are associated with various metabolic and cardiovascular diseases. By inhibiting BDK, this compound and similar compounds aim to increase the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), thereby promoting the breakdown of BCAAs and branched-chain ketoacids (BCKAs).
In Vitro Efficacy
This compound demonstrates high in vitro potency as a BDK inhibitor.
| Compound | In Vitro IC50 (BDK) | In Vitro SPR Kd (BDK) |
| This compound | 0.86 nM | 0.68 nM |
| PF-07328948 | 15 nM | Not Reported |
| BT2 | 1.1 µM | Not Reported |
In Vivo Effects: A Comparative Overview
While specific in vivo quantitative data for this compound is limited in publicly available literature, studies on closely related BDK inhibitors from Pfizer, such as PF-07328948, and another well-characterized inhibitor, BT2, provide strong indicators of the expected physiological effects. A key differentiator has emerged between the thiazole class of inhibitors, to which this compound belongs, and the thiophene class (PF-07328948 and BT2).
Thiophene-based inhibitors have been shown to not only inhibit BDK but also lead to its degradation, resulting in a sustained reduction of plasma BCAAs and BCKAs. In contrast, the thiazole series, including this compound, has been observed to stabilize BDK protein levels, which may lead to different long-term effects on BCAA metabolism.
The available in vivo data for comparator compounds demonstrates a reduction in metabolic and cardiovascular disease markers in rodent models.
| Compound | Animal Model | Dose | Key In Vivo Effects |
| PF-07328948 | Mice with diet-induced obesity | 30 or 90 mg/kg | Reduced plasma insulin and liver triglycerides.[1] |
| ZSF1 rat model of heart failure | Not specified | Improved exercise tolerance and cardiac structural endpoints (time to fatigue, distance, fractional shortening, ejection fraction).[1] | |
| BT2 | Mouse models of metabolic dysfunction and NAFLD | Not specified | Improved insulin sensitivity and reduced liver steatosis and inflammation.[2] |
| Murine models of transaortic constriction heart failure | Not specified | Improved cardiac function.[1] |
Mechanism of Action and Signaling Pathway
BDK is a mitochondrial kinase that negatively regulates the BCKDC. It does so by phosphorylating the E1α subunit of the complex, which leads to its inactivation. Inhibition of BDK prevents this phosphorylation, thereby maintaining the BCKDC in an active state and promoting the catabolism of BCAAs.
Caption: BDK Signaling Pathway in BCAA Catabolism.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on studies of similar compounds, the following methodologies are representative of the types of assays used to evaluate BDK inhibitors.
In Vitro BDK Inhibition Assay: The inhibitory activity of compounds against BDK can be measured using a variety of kinase assay formats, such as ADP-Glo™ Kinase Assay (Promega). The assay quantifies the amount of ADP produced during the kinase reaction.
-
Recombinant human BDK enzyme is incubated with the BCKDC substrate (e.g., a peptide corresponding to the E1α phosphorylation site) and ATP in a kinase buffer.
-
Test compounds (like this compound) are added at varying concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) Binding Assay: SPR is used to measure the binding affinity (Kd) of the inhibitor to the BDK protein.
-
Recombinant BDK protein is immobilized on a sensor chip surface.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The binding of the compound to the immobilized protein is detected as a change in the refractive index at the surface, measured in resonance units (RU).
-
Association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine binding affinity.
In Vivo Assessment of BCAA and BCKA Levels in Rodent Models: This protocol outlines a general procedure for evaluating the in vivo efficacy of BDK inhibitors.
-
Animal Models: Male C57BL/6 mice with diet-induced obesity or ZSF1 rats are commonly used models for metabolic and heart failure studies, respectively.
-
Drug Administration: The test compound (e.g., PF-07328948) is formulated for oral administration, for example, in a chow formulation for chronic studies or by oral gavage for acute studies. Doses can range from 30 to 90 mg/kg.
-
Blood Sampling: Blood samples are collected at specified time points post-administration (e.g., via tail vein or terminal cardiac puncture).
-
Plasma Analysis: Plasma is separated by centrifugation. BCAA and BCKA levels are quantified using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Changes in plasma BCAA and BCKA levels are compared between the vehicle-treated and compound-treated groups to determine the in vivo pharmacodynamic effect.
Experimental Workflow for In Vivo Efficacy Study:
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
This compound is a highly potent in vitro inhibitor of BDK. While direct in vivo data remains scarce in the public domain, comparative analysis with other BDK inhibitors suggests a potential therapeutic role in metabolic and cardiovascular diseases by modulating BCAA catabolism. A key distinguishing feature of this compound and its thiazole class is the stabilization of the BDK protein, which contrasts with the degradation induced by thiophene-based inhibitors like PF-07328948 and BT2. This fundamental difference in the in vivo mechanism warrants further investigation to fully understand the therapeutic implications of this compound. The experimental protocols and workflows provided here offer a foundational framework for researchers to further explore the in vitro and in vivo effects of this and other novel BDK inhibitors.
References
Orthogonal Methods for Validating PF-07247685's Effect on Branched-Chain Ketoacid Dehydrogenase Kinase (BDK)
A Comparative Guide for Researchers
This guide provides a comprehensive overview of orthogonal experimental methods to validate the inhibitory effect of PF-07247685 on its target, Branched-chain Ketoacid Dehydrogenase Kinase (BDK). The document is intended for researchers, scientists, and drug development professionals, offering a comparison of various techniques, supporting experimental data, and detailed protocols to facilitate the robust characterization of this potent and allosteric BDK inhibitor.
This compound is a small molecule inhibitor of BDK, a key mitochondrial kinase that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. By inhibiting BDK, this compound prevents the phosphorylation of the E1α subunit of BCKDH, thereby activating the complex and promoting the catabolism of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, making BDK an attractive therapeutic target.
To rigorously validate the on-target effect of this compound, a multi-faceted approach employing orthogonal methods is essential. These methods, which rely on different biophysical and cellular principles, provide complementary layers of evidence to confirm direct target engagement, functional inhibition, and cellular consequences of BDK inhibition.
Comparative Overview of Orthogonal Validation Methods
A summary of key orthogonal methods for validating the interaction and effect of this compound on BDK is presented below. Each method offers distinct advantages and provides unique insights into the inhibitor's mechanism of action.
| Method | Principle | Key Parameters Measured | Advantages |
| In Vitro Kinase Assay | Measures the enzymatic activity of BDK in the presence of this compound by quantifying the phosphorylation of its substrate, the BCKDH complex. | IC₅₀ (Half-maximal inhibitory concentration) | Directly assesses the functional inhibition of the target enzyme's catalytic activity. |
| Surface Plasmon Resonance (SPR) | Detects the binding of this compound to immobilized BDK protein in real-time by measuring changes in the refractive index at the sensor surface. | Kᴅ (Dissociation constant), kₐ (association rate), kₔ (dissociation rate) | Provides quantitative information on binding affinity and kinetics, confirming direct physical interaction. Label-free. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the direct binding of this compound to BDK in solution. | Kᴅ, ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction in solution, confirming direct binding and stoichiometry. Label-free. |
| Cellular Thermal Shift Assay (CETSA) | Measures the stabilization of BDK in cells upon ligand binding by assessing its resistance to thermal denaturation. | Thermal shift (ΔTₘ) | Confirms target engagement in a cellular context, demonstrating that the compound reaches and binds to its target inside the cell. |
| Western Blotting | Detects changes in the phosphorylation status of BDK's substrate (pBCKDH) and the protein levels of BDK and BCKDH in cells or tissues. | Changes in protein phosphorylation and abundance | Provides evidence of the downstream cellular effects of BDK inhibition and can reveal effects on target protein stability. |
BDK Signaling Pathway and Point of Intervention by this compound
The following diagram illustrates the central role of BDK in regulating BCAA catabolism and the mechanism of action of this compound.
Caption: BDK-mediated regulation of BCAA catabolism and inhibition by this compound.
Experimental Workflow for Orthogonal Validation
The following diagram outlines a logical workflow for the comprehensive validation of this compound.
Caption: A logical workflow for the orthogonal validation of this compound.
Detailed Experimental Protocols
In Vitro BDK Kinase Assay (AlphaLISA)
This protocol describes a homogenous (no-wash) AlphaLISA assay to measure the inhibition of BDK-mediated phosphorylation of the BCKDH E1α subunit.
Materials:
-
Recombinant human BDK
-
Recombinant human BCKDH E1α subunit (substrate)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
AlphaLISA anti-phospho-BCKDH E1α (pSer293) Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated anti-BCKDH E1α antibody
-
AlphaLISA detection buffer
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add BDK and the BCKDH E1α substrate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads and the biotinylated antibody.
-
Incubate in the dark at room temperature.
-
Add the Streptavidin-coated Donor beads.
-
Incubate again in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR)
This protocol outlines the procedure for analyzing the binding kinetics of this compound to BDK using SPR.
Materials:
-
Recombinant human BDK
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
Procedure:
-
Immobilize BDK onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized BDK surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface using the regeneration solution.
-
Perform a blank run with running buffer only for background subtraction.
Data Analysis:
-
Subtract the reference flow cell data and the blank run data from the sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).
Cellular Thermal Shift Assay (CETSA)
This protocol describes a CETSA experiment to confirm the engagement of this compound with BDK in a cellular environment.
Materials:
-
Cells expressing BDK (e.g., HEK293 or human skeletal myocytes)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents (antibodies against BDK and a loading control)
Procedure:
-
Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound and incubate.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and analyze the amount of soluble BDK by Western blotting.
Data Analysis:
-
Quantify the band intensities for BDK at each temperature for both vehicle- and this compound-treated samples.
-
Normalize the BDK band intensity to the loading control.
-
Plot the normalized BDK intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tₘ) for each condition. A positive shift in Tₘ in the presence of this compound indicates target engagement.
Western Blotting for pBCKDH and BDK Protein Levels
This protocol details the use of Western blotting to assess the downstream effects of this compound on BCKDH phosphorylation and BDK protein levels.
Materials:
-
Cells or tissue lysates from samples treated with this compound or vehicle.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pBCKDH (Ser293), anti-BCKDH, anti-BDK, and an antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Determine the protein concentration of the cell or tissue lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Data Analysis:
-
Quantify the band intensities for pBCKDH, total BCKDH, and BDK.
-
Normalize the pBCKDH signal to the total BCKDH signal.
-
Normalize the BDK signal to the loading control.
-
Compare the normalized values between vehicle- and this compound-treated samples to determine the effect of the inhibitor.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and a comparator, BT2, another known BDK inhibitor.
| Parameter | This compound | BT2 (Comparator) | Orthogonal Method | Reference |
| In Vitro IC₅₀ | 0.86 nM | 1100 nM | In Vitro Kinase Assay | [1] |
| SPR Kᴅ | 0.68 nM | Not Reported | Surface Plasmon Resonance | [1] |
| Cellular IC₅₀ (pBCKDH) | 3.0 nM | Not Reported | AlphaLISA (Human Skeletal Myocytes) | [1] |
| Effect on BDK Protein Levels | Increased | Decreased | Western Blot (in vivo) | [2] |
Note: The differing effects on BDK protein levels between this compound and BT2 highlight the importance of using multiple orthogonal methods to fully characterize inhibitor pharmacology. While both are potent inhibitors, they have opposing effects on BDK protein stability.[2]
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of PF-07247685
Researchers and laboratory personnel must adhere to stringent disposal protocols for the proper handling of PF-07247685, a potent, allosteric branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor.[1][2] Due to its hazardous nature, improper disposal can pose significant environmental risks. This guide provides essential safety and logistical information to ensure the safe management of this compound waste.
Core Safety and Handling:
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.[3] All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[3] Handling should occur in well-ventilated areas to avoid inhalation.[3]
Disposal Protocol:
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[3] This should be done in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste.
Spill Management:
In the event of a spill, it is crucial to collect the spillage.[3] Avoid generating dust or aerosols. The collected material should be treated as hazardous waste and disposed of through an approved waste disposal plant.
Quantitative Hazard and Disposal Information
| Hazard Statement | GHS Classification | Disposal Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P501: Dispose of contents/ container to an approved waste disposal plant |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for PF-07247685
Researchers and laboratory personnel must adhere to stringent safety protocols when handling PF-07247685 to mitigate potential risks. This document provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent exposure through ingestion, inhalation, or skin and eye contact[1].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Body | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially in the absence of adequate exhaust ventilation. |
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].
-
Avoid all direct contact with the substance. This includes contact with eyes, skin, and clothing[1].
-
Thoroughly wash hands and any exposed skin after handling the compound[1].
-
Do not eat, drink, or smoke in the designated work area where this compound is handled[1].
Disposal Plan:
-
Dispose of this compound and any contaminated materials in an approved waste disposal plant[1].
-
Prevent the release of the substance into the environment, including drains, water courses, or the soil[1].
-
Collect any spillage and manage it as hazardous waste[1].
Visual Workflow Guides
The following diagrams illustrate the procedural steps for ensuring safety during the handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
